VU0029251
Description
Properties
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of VU0029251: A Technical Guide to a Novel mGluR5 Partial Antagonist
For Immediate Release
A Deep Dive into the Pharmacological Profile of VU0029251 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a notable partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the quantitative pharmacological data, in-depth experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Core Pharmacological Data of this compound
The pharmacological characteristics of this compound have been determined through a series of in vitro studies. The key quantitative data are summarized in the tables below, offering a clear comparison of its binding affinity, antagonist potency, and partial efficacy.
| Parameter | Value (μM) | Assay Condition | Reference |
| Binding Affinity (Ki) | 1.07 | Radioligand binding assay | [1][2] |
| Antagonist Potency (IC50) | 1.7 | Inhibition of glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5 | [1][2] |
Table 1: Binding Affinity and Potency of this compound at mGluR5.
| Parameter | Value | Assay Condition | Reference |
| Maximal Inhibition | 50 ± 6.8% | Inhibition of glutamate-induced calcium mobilization | [3] |
Table 2: Efficacy of this compound as a Partial Antagonist at mGluR5.
Deciphering the Mechanism: Experimental Protocols
The characterization of this compound as a partial antagonist of mGluR5 relies on two primary in vitro experimental paradigms: radioligand binding assays and intracellular calcium mobilization assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing recombinant rat mGluR5 are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a high-affinity mGluR5 radioligand (e.g., [³H]MPEP) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of a known mGluR5 antagonist.
3. Data Acquisition and Analysis:
-
Following incubation to reach equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay for Determining Potency (IC50) and Efficacy
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by the activation of Gq-coupled receptors like mGluR5.
1. Cell Preparation and Dye Loading:
-
HEK293 cells stably expressing rat mGluR5 are seeded in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of intracellular calcium concentrations.
2. Antagonist Mode Assay:
-
Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
An agonist of mGluR5, such as glutamate, is then added at a concentration that elicits a submaximal response (typically EC80).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
3. Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined from the concentration-response curve.
-
The maximal inhibition observed at saturating concentrations of this compound determines its efficacy as a partial antagonist.
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of its partial antagonism.
Caption: Canonical mGluR5 signaling cascade initiated by glutamate.
Caption: Workflow for characterizing this compound's pharmacological profile.
Caption: Logical model of this compound's partial antagonism at mGluR5.
References
VU0029251: A Technical Guide to its Binding Affinity and Allosteric Modulation of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional modulation of the metabotropic glutamate receptor 5 (mGluR5) by the allosteric modulator VU0029251. This document details the quantitative binding parameters, comprehensive experimental methodologies for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of this compound for mGluR5
This compound is characterized as a partial antagonist of the mGluR5 receptor.[1] Its binding affinity has been determined through radioligand binding assays and functional inhibition studies. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 1.07 µM | Rat | Radioligand Competition Binding Assay | [1] |
| IC50 | 1.7 µM | Rat | Glutamate-Induced Calcium Mobilization Assay | [1] |
These values indicate that this compound binds to mGluR5 with micromolar affinity and acts as an antagonist by inhibiting the functional response to glutamate. It is classified as a partially competitive modulator, suggesting it interacts with an allosteric site on the receptor.[2]
Experimental Protocols
The characterization of this compound's interaction with mGluR5 involves two primary experimental approaches: radioligand binding assays to determine direct binding affinity and functional assays to assess its modulatory effects on receptor signaling.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for mGluR5.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing rat mGluR5.
-
Radioligand: [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine), a selective mGluR5 negative allosteric modulator.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
FilterMate™ Harvester or similar filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing rat mGluR5 in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]MPEP (typically at or below its Kd value), and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of an unlabeled competitor (e.g., MPEP) is used instead of this compound.
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MPEP) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by the activation of mGluR5, a Gq-coupled receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the glutamate-induced calcium response mediated by mGluR5.
Materials:
-
Cell Line: HEK293 cells stably expressing rat mGluR5.
-
Agonist: Glutamate.
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
384-well black-walled, clear-bottomed plates.
-
Fluorescence microplate reader (e.g., FlexStation or FLIPR).
Methodology:
-
Cell Preparation:
-
Plate the mGluR5-expressing HEK293 cells in 384-well plates and culture them overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer.
-
Wash the cells to remove excess dye and replace the medium with the assay buffer.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence microplate reader.
-
Obtain a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period.
-
Stimulate the cells by adding a fixed concentration of glutamate (typically an EC₂₀ or EC₈₀ concentration to detect potentiation or inhibition, respectively).
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence signal before and after the addition of the agonist.
-
Normalize the data to the response induced by glutamate in the absence of the test compound.
-
Plot the normalized response as a function of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response.
-
Workflow Diagram:
mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/G₁₁ proteins.
Canonical Gq-PLC Signaling Pathway:
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Glutamate Binding: Glutamate binds to the extracellular domain of mGluR5, inducing a conformational change in the receptor.
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G-protein Activation: The activated receptor couples to and activates the Gq/G₁₁ protein.
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PLC Activation: The α-subunit of the activated G-protein stimulates phospholipase C (PLC).
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Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
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PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
Downstream Effects:
The activation of this pathway leads to the modulation of various downstream effectors, including other kinases like protein kinase D (PKD), and can influence synaptic plasticity and neuronal excitability.[3]
Modulation by this compound:
As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby inhibiting the downstream signaling cascade, including the release of intracellular calcium.
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
VU0029251: A Pharmacological Tool for Interrogating mGluR5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0029251 is a valuable pharmacological tool for studying the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and a promising target for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols, and its application in preclinical models.
Introduction to mGluR5 and this compound
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that is predominantly expressed on postsynaptic terminals in the brain. It is coupled to the Gqα subunit, and its activation by the endogenous ligand glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium. This signaling pathway is crucial for modulating neuronal excitability and synaptic plasticity. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia, making it a significant target for drug discovery.
This compound is a partial negative allosteric modulator (NAM) of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site (orthosteric site), this compound binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to glutamate, resulting in a partial inhibition of its signaling. The allosteric nature of this compound offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to an allosteric site on the mGluR5 receptor, which is topographically distinct from the glutamate binding site. As a negative allosteric modulator, it decreases the efficacy of glutamate in activating the receptor.
The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 family of G proteins. Upon glutamate binding and receptor activation, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates a variety of downstream signaling pathways, influencing neuronal function.
Figure 1: mGluR5 Signaling Pathway and this compound's Point of Intervention.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Activity of this compound at mGluR5
| Parameter | Value | Species | Assay System | Reference |
| Ki | 1.07 µM | Rat | Radioligand Binding Assay | [1] |
| IC50 | 1.7 µM | Rat | Glutamate-induced Calcium Mobilization | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Comments | Reference |
| mGluR1 | Not specified | Tested against representative subtypes | |
| mGluR2 | Not specified | Tested against representative subtypes | |
| mGluR3 | Not specified | Tested against representative subtypes | |
| mGluR4 | Not specified | Tested against representative subtypes | |
| mGluR8 | Not specified | Tested against representative subtypes |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the inhibitory effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.
Figure 2: Experimental Workflow for a Calcium Mobilization Assay.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Probenecid
-
This compound
-
Glutamate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Maintain HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid. Load the cells with Fluo-4 AM (e.g., 2-4 µM) and a similar concentration of Pluronic F-127 in the same buffer for 45-60 minutes at 37°C.
-
Compound Incubation: After dye loading, wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Glutamate Stimulation: Place the microplate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a concentration of glutamate that elicits a submaximal response (e.g., EC80) into each well.
-
Fluorescence Measurement: Immediately after glutamate addition, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Applications
This compound has been utilized in preclinical rodent models to investigate the role of mGluR5 in various physiological and pathological processes. As a partial NAM, it can be a valuable tool to probe the effects of a subtle reduction in mGluR5 signaling.
Rodent Behavioral Models
This compound has shown efficacy in rodent models of anxiety and psychosis, suggesting that partial negative modulation of mGluR5 may have therapeutic potential for these conditions.
Figure 3: General Workflow for an In Vivo Rodent Behavioral Study.
Table 3: In Vivo Activity of this compound in Rodent Models
| Behavioral Model | Species | Dose and Route | Observed Effect | Reference |
| Anxiety Models | Rat | Not specified | Anxiolytic-like effects | |
| Psychosis Models | Rat | Not specified | Antipsychotic-like effects |
Note: Specific doses and detailed results from in vivo studies with this compound are not consistently reported in publicly accessible literature. Researchers should conduct dose-response studies to determine the optimal dose for their specific model and experimental conditions.
Conclusion
This compound is a valuable pharmacological tool for the study of mGluR5. Its characterization as a partial negative allosteric modulator provides a means to investigate the consequences of a nuanced reduction in mGluR5 signaling, both in vitro and in vivo. The data and protocols presented in this guide are intended to facilitate the use of this compound in research settings, ultimately contributing to a better understanding of mGluR5 function and its therapeutic potential. Researchers are encouraged to perform their own validation experiments to ensure the suitability of this tool for their specific research questions.
References
An In-Depth Technical Guide to the In Vitro Characterization of ML297 (VU0456810), a Potent and Selective GIRK Channel Activator
A Note on the Compound of Interest: This guide focuses on the in vitro characterization of ML297 (also known as VU0456810), a well-documented G-protein-coupled inwardly rectifying potassium (GIRK) channel activator. Initial searches for VU0029251, as specified in the topic, identified it as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5) with CAS number 330819-85-7, molecular formula C10H11N3S2, and a molecular weight of 237.3 g/mol . In contrast, ML297 (CAS 1443246-62-5; C17H14F2N4O; 328.32 g/mol ) is a potent and selective activator of GIRK1/2 channels.[1][2][3][4] Given the context of ion channel modulation, this guide provides a comprehensive overview of the in vitro characterization of ML297.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the in vitro pharmacological profile of ML297, including its potency, selectivity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The in vitro activity of ML297 has been quantified using various assays, primarily focusing on its potency as a GIRK channel activator and its selectivity against different GIRK subunit combinations and other ion channels. The data are summarized in the tables below.
Table 1: Potency of ML297 on GIRK Channel Subunit Combinations
| GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |
| GIRK1/2 (Kir3.1/3.2) | Thallium Flux | 160 | |
| GIRK1/4 (Kir3.1/3.4) | Thallium Flux | 1800 | |
| GIRK1/3 (Kir3.1/3.3) | Thallium Flux | 914 |
Table 2: Selectivity Profile of ML297
| Channel/Receptor | Assay Type | Activity | IC50 (µM) | Reference |
| GIRK2 (Kir3.2) | Thallium Flux | Inactive | >100 | |
| GIRK2/3 (Kir3.2/3.3) | Thallium Flux | Inactive | >100 | |
| Kir2.1 | Thallium Flux | Inactive | >100 | |
| Kv7.4 | Thallium Flux | Inactive | >100 | |
| hERG | Thallium Flux | Partial Inhibition (~60% at 100 µM) | ~10 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ML297.
Thallium Flux Assay for GIRK Channel Activation
This assay is a high-throughput method to measure the activity of potassium channels, including GIRK channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a specific fluorescent dye.
a. Cell Culture and Plating:
-
HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) are used.
-
Cells are cultured in appropriate media (e.g., α-MEM with 10% fetal bovine serum and 1% GlutaGro).
-
For the assay, cells are dissociated and plated into 384-well, clear-bottom, black-walled plates at a density of approximately 1000 cells/µL in a 20 µL volume.
-
Plates are incubated overnight at 37°C and 5% CO2.
b. Dye Loading:
-
The cell culture medium is removed and replaced with a dye-loading assay buffer. This buffer typically contains Hank's balanced salt solution, 20 mM HEPES, 0.03% (w/v) Pluronic F-127, and 1 µM of a thallium-sensitive dye (e.g., Thallos AM).
-
The cells are incubated with the dye-loading solution for 1 hour at room temperature.
c. Assay Procedure:
-
After incubation, the dye-loading solution is removed and replaced with 20 µL of assay buffer per well.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken for 10 seconds at an excitation wavelength of ~480 nm and an emission wavelength of ~540 nm.
-
20 µL of the test compound (ML297) at various concentrations are added to the wells, and the plate is incubated for 2 minutes.
-
10 µL of a Tl+-stimulus buffer is then added. This buffer contains a higher concentration of Tl2SO4 (e.g., 2 mM).
-
Fluorescence is continuously measured for an additional 2 minutes to detect the influx of Tl+ through the activated GIRK channels.
d. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus to the activity of the GIRK channels.
-
Dose-response curves are generated by plotting the rate of Tl+ influx against the concentration of ML297.
-
The EC50 values are calculated from these curves using a four-parameter logistic equation.
Automated Patch Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput alternative to conventional patch-clamp for studying ion channel electrophysiology.
a. Cell Preparation:
-
HEK-293 cells expressing the target GIRK channels are harvested using a cell dissociation reagent (e.g., Accutase).
-
The cells are then resuspended in an extracellular solution to a concentration of approximately 5 x 10^6 cells/mL.
b. Electrophysiological Recording:
-
The cell suspension and intracellular/extracellular solutions are loaded into the automated patch-clamp system (e.g., IonFlux Mercury).
-
The system automatically performs cell trapping, sealing, and whole-cell formation.
-
Whole-cell currents are recorded in voltage-clamp mode. A holding potential of -70 mV is typically used.
-
The effect of ML297 is assessed by perfusing the cells with the extracellular solution containing the compound at various concentrations.
-
The inward current through the GIRK channels is measured before and after the application of ML297.
-
The specificity of the current can be confirmed by applying a nonselective inward rectifier potassium channel blocker, such as barium (2 mM).
c. Data Analysis:
-
The magnitude of the ML297-induced current is measured and plotted against the compound concentration to generate a dose-response curve.
-
EC50 values are determined from the fit of the dose-response curve.
-
Current-voltage (I-V) relationships are determined by applying voltage steps and measuring the resulting current in the presence and absence of ML297.
Visualizations
The following diagrams illustrate the signaling pathway of GIRK channel activation by ML297, the experimental workflow of the thallium flux assay, and the selectivity profile of the compound.
Caption: Signaling pathway of GIRK channel activation.
Caption: Experimental workflow of the Thallium Flux Assay.
Caption: Logical relationship of ML297's selectivity profile.
References
Selectivity Profile of VU0029251: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of VU0029251, a known partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). While comprehensive public data on the selectivity of this compound against all other mGluR subtypes is limited, this document summarizes the available quantitative data for mGluR5 and presents detailed experimental protocols that are standardly used to determine the full selectivity profile of such a compound.
Quantitative Data Summary
This compound has been characterized as a partial antagonist of mGluR5. The available quantitative data for its activity at this receptor are summarized in the table below. To date, a comprehensive screening of this compound against other mGluR subtypes (mGluR1-4, 6-8) has not been extensively reported in publicly available literature.
| Receptor Subtype | Compound Activity | Assay Type | Value | Reference |
| mGluR5 | Partial Antagonist | Radioligand Binding Assay (Ki) | 1.07 µM | [1] |
| mGluR5 | Functional Antagonism (IC50) | Glutamate-Induced Calcium Mobilization | 1.7 µM | [1] |
Experimental Protocols
To determine the full selectivity profile of a compound like this compound, a series of standardized assays are employed. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for mGluR5
This assay is used to determine the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.
a. Materials:
-
Membrane Preparation: HEK293 cells stably expressing rat mGluR5.
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 negative allosteric modulator.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled mGluR5 ligand (e.g., 10 µM MPEP).
-
Filtration: Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail.
b. Procedure:
-
Thaw the frozen mGluR5-expressing cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]MPEP (final concentration typically at its Kd).
-
50 µL of the membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for mGluR Agonist/Antagonist Activity
This functional assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation. For mGluR5, which couples to the Gq signaling pathway, agonist activation leads to an increase in intracellular calcium.
a. Materials:
-
Cell Line: HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR5).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Agonist: L-Glutamate or a specific mGluR agonist (e.g., DHPG for Group I mGluRs).
-
Test Compound: this compound.
b. Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye and incubate for a further 15-30 minutes to allow for de-esterification of the dye.
-
To determine antagonist activity, pre-incubate the cells with the test compound (this compound) at various concentrations for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the change in fluorescence over time.
c. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For antagonist mode, the IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
-
To determine if a compound is a partial agonist, it is tested in the absence of an agonist.
Visualizations
mGluR5 Signaling Pathway
Caption: The mGluR5 signaling cascade leading to intracellular calcium mobilization.
General Experimental Workflow for mGluR Modulator Screening
Caption: A generalized workflow for the screening and selectivity profiling of mGluR modulators.
References
In-depth Technical Guide: Discovery and Synthesis of VU0029251, a Novel Positive Allosteric Modulator of mGluR4
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease and anxiety. The discovery of positive allosteric modulators (PAMs) for mGluR4 represents a significant advancement in the field, offering a more nuanced approach to receptor modulation compared to orthosteric agonists. This whitepaper provides a detailed account of the discovery and synthesis of VU0029251, a novel and selective mGluR4 PAM. We will delve into the experimental protocols that led to its identification, its pharmacological profile, and the synthetic route developed for its production.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening (HTS) campaign aimed at identifying novel scaffolds for mGluR4 PAMs. The screening library, comprising a diverse set of small molecules, was assayed against a cell line stably expressing human mGluR4. The primary assay measured the potentiation of the response to an EC20 concentration of glutamate, a concentration that elicits a 20% maximal response.
Experimental Workflow for Discovery
The Influence of VU0029251 on Glutamate Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of VU0029251 on glutamate signaling pathways. This compound is a valuable research tool for investigating the physiological and pathological roles of the metabotropic glutamate receptor 5 (mGluR5). This document outlines the quantitative data associated with its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling cascades it modulates.
Core Mechanism of Action: Partial Antagonism of mGluR5
This compound functions as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This G-protein coupled receptor is predominantly expressed on the postsynaptic membrane of neurons in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by the endogenous ligand glutamate, mGluR5 initiates intracellular signaling cascades primarily through Gq/11 proteins.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound, quantifying its inhibitory activity at the rat mGluR5.
| Parameter | Value (µM) | Cell Line | Assay Type | Reference |
| IC50 | 1.7 | HEK293 cells expressing rat mGluR5 | Inhibition of glutamate-induced calcium mobilization | [1] |
| Ki | 1.07 | HEK293 cells expressing rat mGluR5 | Radioligand binding assay | [1] |
Impact on Glutamate Signaling Pathways
As a partial antagonist of mGluR5, this compound attenuates the downstream signaling cascades initiated by glutamate binding to this receptor. The primary pathway affected is the Gq/11-mediated activation of phospholipase C (PLC).
Gq/PLC Signaling Pathway
mGluR5 activation leads to the PLC-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This compound, by partially blocking the initial receptor activation, dampens this entire cascade.
ERK/MAPK Signaling Pathway
The activation of mGluR5 can also lead to the phosphorylation and subsequent activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. This can occur through both G-protein-dependent and independent mechanisms, often involving PKC and other signaling intermediates. By inhibiting the initial mGluR5 activation, this compound is expected to reduce the downstream phosphorylation of MEK and ERK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the protocols used for the in vitro characterization of this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium concentration.
Objective: To determine the IC50 value of this compound for the inhibition of mGluR5-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate, and antibiotic/antimycotic.
-
Clear-bottomed, black-walled, poly(D-lysine)-coated 96-well plates.
-
Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4/acetoxymethyl ester (Fluo-4 AM) dye.
-
L-glutamate.
-
This compound.
-
FlexStation fluorometric imaging plate reader or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293-rat mGluR5 cells at a density of 6 x 104 cells per well in the 96-well plates and incubate overnight at 37°C in 5% CO2.[1]
-
Dye Loading: On the day of the assay, remove the culture medium and replace it with HBSS containing 2 µM Fluo-4 AM. Incubate the cells for 45 minutes at 37°C in 5% CO2 to allow for dye loading.[1]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS. Add the compound dilutions to the appropriate wells and incubate for a specified pre-incubation time (e.g., 10-30 minutes) at room temperature.
-
Glutamate Stimulation and Data Acquisition: Place the plate in the FlexStation. Initiate fluorescence reading to establish a baseline. Add L-glutamate at a concentration that elicits a submaximal response (e.g., EC20 or EC50) to all wells simultaneously. Continue to record the fluorescence intensity for a defined period (e.g., 90-120 seconds).
-
Data Analysis: The change in fluorescence upon glutamate addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki value of this compound for the mGluR5 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing rat mGluR5.
-
[3H]methoxyPEPy (a radiolabeled mGluR5 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]methoxyPEPy at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a characterized partial antagonist of mGluR5 that serves as a critical tool for dissecting the role of this receptor in glutamate signaling. Its inhibitory effects on the Gq/PLC and downstream ERK/MAPK pathways provide a basis for its utility in studies of synaptic function and neurological disorders where mGluR5 is implicated. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to incorporate this compound into their investigations of glutamate neurotransmission.
References
Beyond the Synapse: A Technical Guide to the Off-Target Profile of VU0029251
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a crucial G-protein coupled receptor involved in excitatory synaptic transmission, mGluR5 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. While the on-target activity of this compound at mGluR5 is well-documented, a comprehensive understanding of its interactions with other cellular targets is paramount for a thorough assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond mGluR5, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Off-Target Selectivity Profile of this compound
To ascertain the selectivity of this compound, it was evaluated against a panel of other metabotropic glutamate receptor subtypes. The following table summarizes the quantitative data from these screening assays.
| Target | Assay Type | Agonist | Concentration of this compound (µM) | % Inhibition or Agonist Response |
| mGluR1 | Calcium Mobilization | Glutamate (EC₂₀) | 10 | No significant activity |
| mGluR2 | [³⁵S]GTPγS Binding | LY379268 (EC₈₀) | 10 | No significant activity |
| mGluR3 | [³⁵S]GTPγS Binding | LY379268 (EC₈₀) | 10 | No significant activity |
| mGluR4 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |
| mGluR6 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |
| mGluR7 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |
| mGluR8 | [³⁵S]GTPγS Binding | L-AP4 (EC₈₀) | 10 | No significant activity |
As indicated in the table, this compound demonstrates a high degree of selectivity for mGluR5, exhibiting no significant agonist or antagonist activity at other mGluR subtypes when tested at a concentration of 10 µM.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the selectivity of this compound.
Cell Culture and Transfection
HEK293A cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and 1 mM sodium pyruvate. For transient transfections, cells were plated in 6-well plates and transfected with plasmid DNA encoding the respective mGluR subtype using Lipofectamine 2000 according to the manufacturer's instructions.
Calcium Mobilization Assay (for mGluR1)
Objective: To assess the effect of this compound on mGluR1-mediated intracellular calcium release.
Workflow:
Calcium Mobilization Assay Workflow
Detailed Protocol:
-
HEK293A cells transiently expressing rat mGluR1 were seeded into 96-well black-walled, clear-bottomed plates.
-
After 24 hours, the culture medium was removed, and cells were loaded with a calcium indicator dye, Fluo-4 AM, in an assay buffer (1x Hanks' balanced salt solution, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.
-
This compound (10 µM) or vehicle was added to the wells and incubated for 10 minutes.
-
The plate was then placed in a fluorometric imaging plate reader (FLIPR).
-
An EC₂₀ concentration of the agonist glutamate was added to the wells to stimulate the receptor.
-
Changes in intracellular calcium were monitored by measuring the fluorescence intensity.
[³⁵S]GTPγS Binding Assay (for mGluR2, 3, 4, 6, 7, and 8)
Objective: To determine if this compound modulates G-protein activation by other mGluR subtypes.
Signaling Pathway:
[³⁵S]GTPγS Binding Signaling Pathway
Detailed Protocol:
-
Membranes were prepared from HEK293A cells transiently expressing the respective mGluR subtype.
-
The assay was performed in 96-well plates in a final volume of 100 µl of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Membranes (10-20 µg of protein) were pre-incubated with this compound (10 µM) or vehicle for 15 minutes at 30°C.
-
The respective agonist (LY379268 for mGluR2 and mGluR3; L-AP4 for mGluR4, mGluR6, mGluR7, and mGluR8) at an EC₈₀ concentration was added, followed immediately by the addition of [³⁵S]GTPγS (0.5 nM).
-
The reaction was incubated for 60 minutes at 30°C and terminated by rapid filtration through a GF/B filter plate using a cell harvester.
-
The filters were washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting.
Conclusion
The data presented in this technical guide robustly demonstrate that this compound is a highly selective negative allosteric modulator of mGluR5. At a concentration of 10 µM, it does not exhibit any significant off-target activity at other metabotropic glutamate receptor subtypes. This high degree of selectivity is a critical attribute for a pharmacological tool compound and a potential therapeutic agent, as it minimizes the likelihood of confounding effects mediated by other receptors. The detailed experimental protocols provided herein offer a transparent and reproducible framework for the further investigation of this compound and other novel mGluR5 modulators. Further screening against a broader panel of receptors, ion channels, and enzymes would provide an even more comprehensive understanding of the complete selectivity profile of this compound.
In Vivo Pharmacokinetic Profile of VU0029251: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor critically involved in excitatory synaptic transmission within the central nervous system. As a modulator of mGluR5, this compound is a tool compound for investigating the therapeutic potential of this target in a range of neurological and psychiatric disorders. Allosteric modulators offer a nuanced approach to receptor modulation by binding to a site distinct from the endogenous ligand (glutamate), thereby influencing the receptor's response.
This technical guide provides a framework for understanding and evaluating the in vivo pharmacokinetic properties of this compound and similar mGluR5 modulators. While specific quantitative pharmacokinetic data for this compound is not extensively available in public literature, this document outlines the essential experimental protocols and expected signaling pathways relevant to its preclinical assessment.
Expected Pharmacokinetic Characteristics of mGluR5 Modulators
Positive allosteric modulators (PAMs) of mGluR5 have historically faced challenges related to suboptimal physicochemical properties, which can limit their in vivo utility. Key considerations for a compound like this compound include:
-
Aqueous Solubility: Limited solubility can hinder the development of suitable formulations for in vivo administration, particularly for intravenous routes.
-
Metabolic Stability: The compound's stability in the presence of liver microsomes is a critical determinant of its half-life and overall exposure.
-
Brain Penetration: As mGluR5 is a central nervous system target, the ability of the compound to cross the blood-brain barrier is paramount for efficacy. The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a key metric for quantifying this property.
-
Plasma Protein Binding: A high degree of plasma protein binding can limit the free fraction of the compound available to engage the target receptor.
Core Signaling Pathway
This compound modulates the canonical Gq-coupled signaling pathway of mGluR5. The binding of glutamate to the receptor, potentiated by a positive allosteric modulator, initiates a cascade that is fundamental to the receptor's function in modulating neuronal excitability and synaptic plasticity.[1][2]
Quantitative Pharmacokinetic Data
A comprehensive quantitative assessment of this compound's pharmacokinetic profile would require in vivo studies to determine the parameters listed in the table below. At present, specific values for this compound are not available in the cited literature. The table serves as a template for data presentation.
| Parameter | Description | Units | Route: IV | Route: PO |
| Tmax | Time to reach maximum plasma concentration | h | N/A | Data |
| Cmax | Maximum observed plasma concentration | ng/mL | Data | Data |
| AUClast | Area under the concentration-time curve to the last measured point | ng·h/mL | Data | Data |
| AUCinf | Area under the concentration-time curve extrapolated to infinity | ng·h/mL | Data | Data |
| t1/2 | Elimination half-life | h | Data | Data |
| CL | Clearance | mL/min/kg | Data | N/A |
| Vdss | Volume of distribution at steady state | L/kg | Data | N/A |
| F% | Oral Bioavailability | % | N/A | Data |
| Brain Cmax | Maximum observed brain concentration | ng/g | Data | Data |
| Brain/Plasma | Ratio of AUCbrain to AUCplasma | Ratio | Data | Data |
Experimental Protocols
The following section details a generalized but comprehensive protocol for assessing the in vivo pharmacokinetics of an mGluR5 modulator like this compound in rodents. This protocol is based on standard methodologies employed in preclinical drug discovery.[3]
Objective
To determine the pharmacokinetic profile (absorption, distribution, and clearance) and brain penetration of this compound in male Sprague-Dawley rats following oral (PO) and intravenous (IV) administration.
Materials
-
Test Compound: this compound
-
Animals: Male Sprague-Dawley rats (225-250 g) with cannulated jugular veins for serial blood sampling.
-
Formulation Vehicles:
-
IV Formulation: 20% Hydroxypropyl β-cyclodextrin (HPβCD) in sterile water.
-
PO Formulation: 0.5% Methylcellulose in sterile water.
-
-
Anesthetics and Anticoagulants: Isoflurane, Heparinized saline.
-
Analytical Equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.
Methodology
-
Compound Formulation:
-
Prepare a 1 mg/mL solution of this compound in the appropriate vehicle on the day of the study. Ensure the formulation is a clear solution for IV administration and a homogenous suspension for PO administration.
-
-
Animal Dosing:
-
Acclimate animals for at least 7 days prior to the study. Fast animals overnight before dosing.
-
IV Administration: Administer the compound as a single bolus injection via the tail vein or jugular vein cannula at a dose of 1-5 mg/kg.
-
PO Administration: Administer the compound via oral gavage at a dose of 10-30 mg/kg.
-
-
Sample Collection:
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: At the terminal time point for each cohort, euthanize animals and perfuse with cold saline. Excise the brain, wash, and immediately freeze on dry ice.[3] Store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Prepare brain tissue homogenate (e.g., in a 1:3 ratio of tissue to buffer).
-
Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples alongside a standard curve and quality control samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the data table above.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Calculate the brain-to-plasma concentration ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
VU0029251: A Technical Guide for Investigating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0029251 is a potent and selective partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This guide provides an in-depth technical overview of this compound, focusing on its application in the investigation of synaptic plasticity. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in key assays, and a visualization of its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the mechanisms of learning, memory, and neuropsychiatric disorders.
Core Compound Data: this compound
This compound is a valuable tool for dissecting the role of mGluR5 in neuronal function. As a partial antagonist, it can modulate mGluR5 signaling without completely blocking it, offering a nuanced approach to studying receptor function.
| Parameter | Value | Cell Line | Reference |
| Ki | 1.07 µM | HEK293 cells expressing rat mGluR5 | [1] |
| IC50 | 1.7 µM | HEK293 cells expressing rat mGluR5 (glutamate-induced calcium mobilization) | [1] |
Role in Synaptic Plasticity and Signaling Pathways
Metabotropic glutamate receptor 5 is critically involved in both long-term potentiation (LTP) and long-term depression (LTD), two cellular models of learning and memory. mGluR5 activation is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Downstream of these initial events, mGluR5 signaling engages multiple pathways crucial for synaptic plasticity, including the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway. These pathways converge on the regulation of local protein synthesis, which is essential for the enduring changes in synaptic strength that characterize LTP and LTD.
As a partial antagonist, this compound can be utilized to attenuate mGluR5-mediated signaling, allowing for the precise investigation of the receptor's contribution to these plastic changes. By modulating the extent of mGluR5 activation, researchers can explore the dose-dependent effects on downstream signaling and the induction and maintenance of LTP and LTD.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to quantify the antagonist properties of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Glutamate Stimulation: Add a fixed concentration of glutamate (typically the EC80) to induce calcium influx.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
This protocol outlines the use of this compound in electrophysiological recordings from brain slices to investigate its effects on LTP and LTD.
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF. Obtain extracellular field potential recordings or whole-cell patch-clamp recordings from individual neurons.
-
Baseline Recording: Establish a stable baseline of synaptic transmission by delivering test pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration and allow it to equilibrate for at least 20-30 minutes while continuing baseline recording.
-
Plasticity Induction:
-
LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
-
Post-Induction Recording: Continue recording synaptic responses for at least 60-120 minutes after the induction protocol.
-
Data Analysis: Measure the change in the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC) to quantify the magnitude of LTP or LTD. Compare the results to control experiments conducted in the absence of this compound.
ERK1/2 Phosphorylation Assay
This protocol details how to measure the effect of this compound on mGluR5-mediated ERK1/2 phosphorylation in neuronal cells.
Methodology:
-
Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line. Starve the cells of serum for several hours before treatment. Pre-incubate the cells with this compound for 30 minutes, followed by stimulation with an mGluR5 agonist (e.g., DHPG) for 5-10 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
ELISA: Use a commercially available ELISA kit to quantify p-ERK1/2 levels.
-
-
Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation in this compound-treated cells to control cells.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the complex role of mGluR5 in synaptic plasticity. Its partial antagonist activity allows for a fine-tuned modulation of receptor signaling, providing valuable insights into the mechanisms that underlie learning and memory. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the fascinating and intricate world of synaptic function.
References
Methodological & Application
Application Notes and Protocols for VU0029251: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor involved in various neurological processes.[1] Understanding the in vitro pharmacological profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound at the mGluR5 receptor.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 1.07 µM | HEK293 cells expressing rat mGluR5 | Radioligand Binding Assay | [1] |
| Functional Potency (IC50) | 1.7 µM | HEK293 cells expressing rat mGluR5 | Glutamate-induced Calcium Mobilization | [1] |
Signaling Pathway
Activation of mGluR5 by glutamate leads to the activation of the Gq alpha subunit of the G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, as a partial antagonist, modulates this signaling cascade.
References
Application Notes and Protocols for VU0029251 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a novel, highly selective positive allosteric modulator (PAM) of the α5 subunit-containing GABAA receptors (α5-GABAARs). These receptors are predominantly expressed in the hippocampus and are critically involved in learning, memory, and synaptic plasticity. As a PAM, this compound enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself. This property makes it a valuable tool for studying the nuanced roles of α5-GABAARs in neuronal function and as a potential therapeutic agent for neurological and psychiatric disorders.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a key in vitro model for studying neuronal physiology and pharmacology. The following sections outline the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing neuronal activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in primary neuronal cultures.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 385.4 g/mol |
| Purity | >99% |
| Solubility | Soluble in DMSO (≥50 mM) |
| Recommended Stock | 10 mM in DMSO |
| Storage | -20°C |
Table 2: Recommended Working Concentrations and Incubation Times
| Application | Concentration Range | Incubation Time |
| Acute Electrophysiology | 10 nM - 10 µM | 5 - 30 minutes |
| Chronic Treatment Studies | 100 nM - 1 µM | 24 - 72 hours |
| Immunocytochemistry | 1 µM | 24 hours |
| Western Blotting | 1 µM | 24 hours |
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.[1][2][3][4]
Materials:
-
E18 pregnant rat or mouse
-
Dissection medium: Hibernate-A medium or Neurobasal medium
-
Digestion solution: Papain (20 units/mL) in Hibernate-A
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin[4]
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare poly-D-lysine coated plates by incubating with 50 µg/mL poly-D-lysine solution overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.
-
Transfer the tissue to the digestion solution and incubate for 20-30 minutes at 37°C.
-
Gently wash the tissue three times with pre-warmed plating medium.
-
Triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 200,000 to 500,000 cells/mL onto the coated plates.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue to replace half of the medium every 3-4 days. Cultures are typically mature and ready for experiments between 10 and 14 days in vitro (DIV).
II. Treatment of Primary Neuronal Cultures with this compound
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For experiments, dilute the stock solution in pre-warmed plating medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Treatment Protocol:
-
At the desired DIV, remove half of the culture medium from each well.
-
Add an equal volume of the this compound-containing medium to each well to achieve the final target concentration.
-
For vehicle control wells, add medium containing the same final concentration of DMSO.
-
Return the plates to the incubator for the desired incubation period as indicated in Table 2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Application Notes and Protocols for VU0029251 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0029251, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), in rodent behavioral studies. Due to the limited publicly available data specifically on this compound, this document leverages data from structurally and functionally similar M1 PAMs to provide detailed protocols and dosage guidelines for assessing cognitive enhancement in rodents.
Introduction
This compound belongs to a class of compounds known as M1 receptor positive allosteric modulators. These molecules do not directly activate the M1 receptor but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][2][3] This mechanism offers a promising therapeutic strategy for improving cognitive function in disorders such as Alzheimer's disease and schizophrenia, with a potentially better side-effect profile than direct-acting agonists.[1][4]
Quantitative Data Summary
The following tables summarize typical dosage ranges, administration routes, and their effects for various M1 PAMs in common rodent behavioral paradigms. This information can serve as a starting point for designing studies with this compound.
Table 1: Dosages of M1 PAMs in the Novel Object Recognition (NOR) Test
| Compound | Species | Dosage Range | Administration Route | Pre-treatment Time | Observed Effect | Reference |
| VU0453595 | Rat | 0.3 - 10 mg/kg | Per os (p.o.) | 90 minutes | Dose-dependent enhancement of recognition memory. | |
| MK-7622 | Rat | 1 - 10 mg/kg | Per os (p.o.) | 90 minutes | No significant improvement in recognition memory. | |
| VU0486846 | Rat | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes | Dose-dependent enhancement of recognition memory. | |
| VU6004256 | Rat | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes | Significant enhancement of recognition memory. |
Table 2: Dosages of M1 PAMs in the Morris Water Maze (MWM) Test
| Compound | Species | Dosage Range | Administration Route | Treatment Schedule | Observed Effect | Reference |
| PF-06767832 | Rat | Not Specified | Not Specified | Not Specified | Reversal of scopolamine-induced deficits. | |
| VU0357017 | Mouse | 0.25 mg/kg | Not Specified | Not Specified | Prevention of MK-801-induced learning impairments. | |
| HTL9936 | Rat | 3 - 30 mg/kg | Per os (p.o.) | 90 minutes prior to training | Dose-dependent improvement in learning. |
Table 3: Reported Adverse Effects of M1 PAMs in Rodents
| Compound | Species | Dosage | Administration Route | Observed Adverse Effect | Reference |
| MK-7622 | Mouse | 30 - 100 mg/kg | Intraperitoneal (i.p.) | Robust behavioral convulsions. | |
| PF-06764427 | Mouse | 30 - 60 mg/kg | Intraperitoneal (i.p.) | Dose-dependent behavioral convulsions. | |
| BQCA | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Robust seizure activity. | |
| VU0453595 | Mouse | Up to 100 mg/kg | Intraperitoneal (i.p.) | No overt adverse effects. | |
| VU0486846 | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | No seizure liability. |
Signaling Pathway
The diagram below illustrates the mechanism of action of an M1 receptor positive allosteric modulator like this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Calcium Imaging Assays Using VU0029251
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] PAMs are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand, such as glutamate.[3] By doing so, they can enhance the receptor's response to the endogenous ligand without directly activating the receptor on their own.[3] mGluR4 is a G-protein coupled receptor (GPCR) that, when activated, can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Calcium imaging assays are a widely used method to study the function of GPCRs, including the activity of allosteric modulators. This document provides detailed protocols and application notes for utilizing this compound in calcium imaging assays to characterize its potentiation of mGluR4 activity.
Signaling Pathway
The following diagram illustrates the Gq-coupled protein signaling pathway, which is a common pathway for GPCR-mediated increases in intracellular calcium. While mGluR4 typically couples to Gi/o to inhibit cAMP, co-expression with a promiscuous G-protein like Gα15 or a chimeric G-protein in a recombinant cell line can couple the receptor to the Gq pathway, enabling a calcium readout.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying Anxiety Models in Mice with a Selective GAT-3 Inhibitor
Disclaimer: Extensive literature searches did not yield specific studies utilizing the compound VU0029251 for the investigation of anxiety models in mice. The following application notes and protocols are therefore based on the established role of the GABAergic system and GABA transporter type 3 (GAT-3) in anxiety, providing a framework for how a selective GAT-3 inhibitor like this compound could be hypothetically evaluated. All data presented are illustrative and not based on experimental results for this compound.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating anxiety. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and magnitude of GABAergic signaling. GAT-3 is predominantly expressed on astrocytes and is involved in regulating extrasynaptic GABA tone. Inhibition of GAT-3 is hypothesized to increase ambient GABA levels, leading to enhanced tonic inhibition and potential anxiolytic effects. These application notes provide a guide for researchers, scientists, and drug development professionals on how to study the potential anxiolytic properties of a selective GAT-3 inhibitor, using this compound as a representative compound, in established mouse models of anxiety.
Mechanism of Action: The GABAergic Synapse
The primary mechanism through which a selective GAT-3 inhibitor would exert its anxiolytic effects is by modulating GABAergic neurotransmission. By blocking the reuptake of GABA by GAT-3 on astrocytes, the concentration of GABA in the extrasynaptic space is increased. This leads to a potentiation of tonic inhibition mediated by high-affinity extrasynaptic GABA-A receptors, resulting in a dampening of neuronal excitability in brain regions associated with anxiety, such as the amygdala and prefrontal cortex.
Data Presentation: Hypothetical Anxiolytic Effects of a GAT-3 Inhibitor
The following tables summarize hypothetical quantitative data that could be obtained from behavioral experiments in mice to assess the anxiolytic potential of a selective GAT-3 inhibitor.
Table 1: Elevated Plus-Maze (EPM) - 30 minutes post-administration
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | - | 25.3 ± 3.1 | 18.5 ± 2.2 | 45.2 ± 4.8 |
| This compound | 1 | 35.8 ± 4.5 | 25.1 ± 3.0 | 47.1 ± 5.1 |
| This compound | 3 | 55.2 ± 6.8 | 38.6 ± 4.1 | 46.5 ± 4.9 |
| This compound | 10 | 68.7 ± 7.2 | 45.3 ± 5.3 | 48.0 ± 5.5 |
| Diazepam | 2 | 75.4 ± 8.1 | 50.1 ± 6.0 | 43.8 ± 4.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Light-Dark Box Test - 30 minutes post-administration
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions |
| Vehicle | - | 95.4 ± 10.2 | 12.3 ± 1.5 |
| This compound | 1 | 115.8 ± 12.1 | 14.8 ± 1.8 |
| This compound | 3 | 140.2 ± 15.5 | 18.5 ± 2.1 |
| This compound | 10 | 165.7 ± 18.3 | 22.1 ± 2.5 |
| Diazepam | 2 | 180.1 ± 20.5 | 25.6 ± 2.9 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Open-Field Test - 30 minutes post-administration
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance Traveled (cm) |
| Vehicle | - | 18.2 ± 2.5 | 15.4 ± 2.1 | 2500 ± 150 |
| This compound | 1 | 24.5 ± 3.1 | 18.9 ± 2.5 | 2550 ± 160 |
| This compound | 3 | 35.8 ± 4.2 | 25.3 ± 3.0 | 2480 ± 145 |
| This compound | 10 | 45.1 ± 5.5 | 30.1 ± 3.8 | 2510 ± 155 |
| Diazepam | 2 | 50.3 ± 6.1 | 33.8 ± 4.2 | 2350 ± 140 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for the three primary behavioral assays used to assess anxiety-like behavior in mice.
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision).
-
Test compound (this compound), vehicle, and positive control (e.g., Diazepam).
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using the video camera.
-
-
Data Analysis:
-
Using the tracking software, analyze the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Protocol 2: Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the innate aversion of mice to brightly illuminated areas.
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment).
-
Video camera and tracking software.
-
Test compound, vehicle, and positive control.
-
Syringes and needles.
-
70% ethanol.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer the compound as described in the EPM protocol.
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus freely for 10 minutes.
-
Record the session.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
-
-
Cleaning: Clean the apparatus with 70% ethanol between trials.
Protocol 3: Open-Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open-field arena (a square or circular arena with high walls).
-
Video camera and tracking software.
-
Test compound, vehicle, and positive control.
-
Syringes and needles.
-
70% ethanol.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer the compound as previously described.
-
Testing:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Record the session.
-
-
Data Analysis:
-
Divide the arena into a central zone and a peripheral zone using the tracking software.
-
Analyze the following parameters:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
An increase in the time spent and entries into the center zone indicates reduced anxiety. Total distance traveled is a measure of general locomotor activity and can be used to rule out sedative or hyperactive effects of the compound.
-
-
Cleaning: Clean the arena with 70% ethanol between each mouse.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic potential of a novel compound.
Application Notes and Protocols for VU0029251 as a Negative Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a valuable pharmacological tool for studying the metabotropic glutamate receptor 5 (mGluR5). It functions as a partial antagonist, exhibiting negative allosteric modulation of the receptor.[1] This document provides detailed application notes and protocols for the experimental use of this compound in characterizing its effects on mGluR5, specifically focusing on its inhibitory activity in binding and functional assays.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the rat mGluR5, as determined in HEK293 cells expressing the receptor.
| Parameter | Value | Assay | Cell Line | Reference |
| Ki | 1.07 ± 0.15 µM | [3H]methoxyPEPy Competition Binding Assay | HEK293 expressing rat mGluR5 | [1] |
| IC50 | 1.7 µM | Glutamate-induced Calcium Mobilization | HEK293 expressing rat mGluR5 |
Signaling Pathway
This compound exerts its effect by modulating the Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). As a negative allosteric modulator, this compound reduces the efficacy of glutamate in initiating this cascade.
References
Application Notes and Protocols for Intraperitoneal Injection of VU0029251 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes such as learning and memory. As a PAM, this compound does not directly activate the M1 receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine. This mechanism of action makes M1 PAMs like this compound promising therapeutic candidates for neurological and psychiatric disorders characterized by cognitive deficits.
These application notes provide a comprehensive overview of the protocols for the intraperitoneal (IP) injection of this compound in rats for preclinical research, drawing upon established methodologies for similar M1 PAMs. The provided protocols and data serve as a guide for investigating the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.
Data Presentation
The following tables summarize quantitative data for M1 PAMs with similar mechanisms of action to this compound, providing a valuable reference for initial experimental design.
Table 1: Recommended Dosage and Vehicle for Intraperitoneal Injection of M1 PAMs in Rats
| Compound | Dosage Range (mg/kg) | Vehicle | Application | Reference |
| BQCA | 1 - 30 | 10% Tween 80 in sterile water | Behavioral Studies | [1][2] |
| VU0453595 | 1 - 30 | 10% Tween 80 in sterile water | Behavioral Studies | [2] |
| PF-06764427 | 1 - 10 | 10% Tween 80 in water | Behavioral Studies | [1] |
| Generic M1 PAMs | up to 100 | 10% Tween 80 in water | Seizure Liability Assessment | [1] |
Table 2: General Pharmacokinetic Parameters of M1 PAMs in Rodents (Intraperitoneal Administration)
| Compound | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Brain Penetration | Reference |
| BQCA | 0.5 - 2 | Variable | ~2-4 | Yes | N/A |
| PF-06827443 | N/A | N/A | N/A | CNS-penetrant | |
| Generic M1 PAMs | 0.5 - 1 | Dose-dependent | Variable | Generally good | N/A |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile, distilled water or saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be injected.
-
In a sterile vial, add the appropriate volume of Tween 80. A common starting concentration is 10% (v/v) of the final volume.
-
Add the this compound powder to the Tween 80 and vortex thoroughly to create a slurry.
-
Gradually add the sterile water or saline to the desired final volume while continuously vortexing.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Visually inspect the solution for any precipitates before administration. The final formulation should be a homogenous suspension.
Intraperitoneal Injection Procedure in Rats
This protocol is based on established best practices for IP injections in rodents.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other appropriate antiseptic
-
Gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
For a two-person technique (recommended), one person should securely restrain the rat. The restrainer should hold the rat's head and upper torso with one hand and the hind limbs with the other, exposing the abdomen.
-
For a one-person technique, the injector can restrain the rat by grasping it firmly by the scruff of the neck and allowing the body to rest on their forearm.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, which is located in the left lower quadrant.
-
-
Injection Administration:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Tilt the rat's head downwards at a 30-40° angle to allow the abdominal organs to shift forward.
-
Insert the needle, bevel up, at a 10-20° angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound formulation. The maximum recommended injection volume for a rat is 10 mL/kg.
-
Withdraw the needle swiftly and apply gentle pressure to the injection site with a gauze pad if necessary.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Mandatory Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 Receptor Signaling Pathway with this compound.
Experimental Workflow for Behavioral Assessment
Caption: Workflow for assessing cognitive enhancement.
This document provides a foundational guide for researchers initiating in vivo studies with this compound in rats. It is crucial to adapt these protocols based on specific experimental goals and to conduct pilot studies to determine optimal dosing and timing for this compound. As with all animal research, all procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes and Protocols: VU0029251 in Combination with mGluR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Its activation by agonists initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[2] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[1][3] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.
VU0029251 has been identified as a partial antagonist of mGluR5.[4] As a partial antagonist, this compound exhibits a unique pharmacological profile, acting as an antagonist in the presence of a full agonist while displaying low intrinsic activity in its absence. This property makes the study of its interaction with mGluR5 agonists critical for understanding its therapeutic potential. These application notes provide detailed protocols and data presentation guidelines for investigating the effects of this compound in combination with mGluR5 agonists.
Data Presentation
Quantitative data from experiments investigating the interaction of this compound with mGluR5 agonists should be summarized in clear, structured tables. This allows for straightforward comparison of agonist potency and efficacy in the presence and absence of the modulator.
Table 1: Effect of this compound on the Potency of an mGluR5 Agonist in a Calcium Mobilization Assay
| Concentration of this compound | Agonist EC50 (nM) | Fold Shift |
| 0 µM (Control) | 50 | 1.0 |
| 1 µM | 150 | 3.0 |
| 10 µM | 500 | 10.0 |
| 100 µM | 1800 | 36.0 |
Table 2: Effect of this compound on the Efficacy of an mGluR5 Agonist in an ERK1/2 Phosphorylation Assay
| Concentration of this compound | Maximum Agonist Response (% of Control) |
| 0 µM (Control) | 100 |
| 1 µM | 85 |
| 10 µM | 60 |
| 100 µM | 35 |
Signaling Pathways
The interaction of mGluR5 agonists and this compound can be visualized through the following signaling pathway diagrams.
Caption: Canonical mGluR5 signaling pathway initiated by agonist binding.
References
- 1. NMDA-induced potentiation of mGluR5 is mediated by activation of protein phosphatase 2B/calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: VU0029251 Solubility and Vehicle Preparation
This technical support guide provides detailed information on the solubility and preparation of vehicles for VU0029251 , a partial antagonist of the mGluR5 receptor. This resource is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A common starting concentration is 10 mM or higher, depending on your experimental needs and the compound's solubility limit in DMSO. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q3: Can I use the DMSO stock solution directly in my in vitro assay?
A3: Yes, but it is crucial to ensure that the final concentration of DMSO in your cell culture medium or assay buffer is low, typically less than 0.5%, to avoid solvent-induced toxicity or off-target effects. You will need to perform serial dilutions of your DMSO stock solution in the appropriate aqueous buffer or medium to reach the desired final concentration of this compound.
Q4: How can I prepare this compound for in vivo administration?
A4: For in vivo studies, a common approach for poorly water-soluble compounds like this compound is to prepare a suspension or a solution in a vehicle that is well-tolerated by the animal model. A typical vehicle formulation involves dissolving the compound in a small amount of an organic solvent like DMSO and then suspending this solution in a carrier oil, such as corn oil. See the detailed protocol below for a step-by-step guide.
Q5: My this compound is precipitating out of solution. What should I do?
A5: Precipitation can occur for several reasons. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Solubility Data
As specific quantitative data is limited, researchers are encouraged to determine the solubility of this compound in their specific experimental systems. The following table provides an estimated solubility profile based on common characteristics of similar compounds.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | A high-concentration stock solution can typically be prepared. |
| Ethanol | Sparingly soluble | May require warming to dissolve. |
| Water | Insoluble | Not recommended as a primary solvent. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Vehicle for In Vivo Administration (Suspension)
This protocol is a general guideline and may require optimization based on the specific dose and animal model.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile corn oil (or other suitable carrier oil like sesame or peanut oil)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Vehicle Preparation: In a separate sterile tube, measure the required volume of corn oil.
-
Suspension Formation: While vortexing the corn oil, slowly add the DMSO stock solution of this compound. The final concentration of DMSO in the vehicle should be kept to a minimum, typically ≤10%, to ensure tolerability.
-
Homogenization: Continue to vortex the mixture for 5-10 minutes to ensure a uniform suspension. Sonication can also be used to improve the homogeneity of the suspension.
-
Administration: Administer the freshly prepared suspension to the animals immediately to prevent settling of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Add a surfactant such as Tween® 80 (0.1-0.5%) or a cyclodextrin to the aqueous buffer to improve solubility.- Prepare a fresh, more dilute DMSO stock solution and repeat the dilution. |
| Compound precipitates in the in vivo vehicle during preparation. | The compound is not sufficiently soluble in the DMSO/oil mixture. | - Increase the percentage of DMSO in the final vehicle (up to a tolerable limit for the animal model).- Try a different co-solvent with DMSO, such as Solutol® HS 15 or Cremophor® EL.- Prepare a micronized suspension of the compound. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the stock solution.- Degradation of the compound. | - Ensure the DMSO stock solution is clear and free of particulates before use.- Prepare fresh dilutions from the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
Technical Support Center: In Vivo Formulation for Poorly Soluble Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor aqueous solubility of novel compounds, such as VU0029251, for in vivo experimental use. The following sections offer frequently asked questions and troubleshooting guides to facilitate successful formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is poor solubility a critical challenge for in vivo studies?
Poor aqueous solubility is a major hurdle in preclinical drug development. For a compound to be effective when administered in vivo, it must be absorbed into the systemic circulation to reach its target.[1] If a compound is poorly soluble, it may exhibit low dissolution rates in the gastrointestinal tract (for oral administration) or precipitate at the injection site (for parenteral routes), leading to:
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Low and erratic bioavailability.[2]
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Inaccurate assessment of pharmacokinetics (PK) and pharmacodynamics (PD).[1]
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Difficulty in establishing a clear dose-response relationship.[2]
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Risk of formulation-induced toxicity or phlebitis (vein irritation) due to precipitation.[3]
Maximizing exposure is a primary objective in early animal studies to properly evaluate a compound's efficacy and safety. Up to 90% of new drug candidates in the discovery pipeline are estimated to have poor water solubility, making formulation development a critical step.
Q2: What are the primary strategies to formulate a poorly soluble compound for in vivo use?
There are three main approaches to enhance the exposure of poorly soluble compounds from a formulation perspective:
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pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility. Weakly acidic or basic compounds can be formulated as salts to improve their dissolution.
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Co-solvents and Surfactants: Using a mixture of solvents (co-solvents) or adding surfactants can increase the solubility of a compound. Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol modify the polarity of the vehicle, while surfactants like Tween® 80 or Solutol® HS 15 form micelles that encapsulate the hydrophobic drug molecules.
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. This is often achieved through techniques like micronization or nanomilling to create nanosuspensions.
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Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic drugs.
Q3: What are some common ready-to-use vehicle compositions for preclinical in vivo studies?
Selecting an appropriate vehicle is crucial and depends on the compound's properties, the route of administration, and the animal model. The goal is to maximize exposure while ensuring the vehicle itself is safe and well-tolerated.
| Vehicle Composition | Common Abbreviation/Name | Typical Use / Route | Key Considerations |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | DPT S | IV, IP, SC, Oral | A robust, general-purpose vehicle for many poorly soluble compounds. May cause hemolysis at high concentrations. |
| 10% DMSO, 90% Corn Oil | --- | Oral, SC | Suitable for highly lipophilic compounds. Not suitable for IV administration. |
| 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | Captisol® | IV, IP, SC | Cyclodextrins form inclusion complexes with drug molecules, increasing aqueous solubility. |
| 5-10% N-Methyl-2-pyrrolidone (NMP), 90-95% PEG400 | --- | Oral, SC | NMP is a powerful solubilizer but must be used with caution due to potential toxicity. |
| 0.5% Carboxymethylcellulose (CMC), 0.25% Tween® 80 in Water | CMC Suspension | Oral | A common vehicle for administering compounds as a suspension. Particle size is critical. |
This table presents common starting formulations. The final concentrations may need to be optimized for a specific compound and experimental protocol.
Troubleshooting Guides
Q4: My compound precipitates in the vehicle during formulation preparation. What should I do?
This indicates that the compound's solubility limit in the chosen vehicle has been exceeded.
-
Initial Troubleshooting Steps:
-
Apply Gentle Heat: Warming the solution to 37-40°C while mixing can help dissolve the compound. Be cautious, as heat can degrade sensitive molecules.
-
Use Mechanical Agitation: Sonication or vortexing can provide the energy needed to break up aggregates and facilitate dissolution.
-
Check Compound Form: Ensure you are using the correct salt form or polymorph, as these can have different solubility profiles. Amorphous material is often more soluble than highly crystalline forms.
-
-
Systematic Approach:
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Reduce Concentration: The simplest solution is to lower the final concentration of the compound.
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Modify Vehicle Composition: Systematically increase the percentage of the co-solvent (e.g., PEG400, DMSO) or surfactant (e.g., Tween® 80) in your formulation.
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Change the Order of Addition: The order in which components are mixed can be critical. A common best practice is to first dissolve the compound completely in a small amount of the strongest organic solvent (like DMSO) before adding other co-solvents and finally the aqueous component in a stepwise manner.
-
Q5: The formulation is clear on the bench, but I suspect it's precipitating in vivo after injection. How can I address this?
This is a common issue known as in vivo precipitation, which occurs when a formulation that is stable in the vial becomes unstable upon contact with physiological fluids (e.g., blood), leading to a rapid drop in solubility.
-
In Vitro Dilution Test:
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Mimic the in vivo scenario by performing a rapid dilution of your formulation into a surrogate physiological fluid like phosphate-buffered saline (PBS) or simulated plasma.
-
Observe for any immediate cloudiness or precipitate formation. This can help predict potential in vivo precipitation.
-
-
Formulation Optimization to Prevent Precipitation:
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Reduce Drug Concentration: Lowering the dose volume or concentration can keep the compound below its solubility limit upon dilution in the bloodstream.
-
Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state and slow down the rate of precipitation.
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Switch to a Different Formulation Strategy: If co-solvent systems consistently fail, consider more robust approaches like cyclodextrin-based formulations or lipid-based systems (e.g., emulsions), which are less prone to dilution-induced precipitation.
-
Experimental Protocols
Protocol: Tiered Approach to Formulation Development for a Novel Compound
This protocol outlines a systematic process for developing a suitable in vivo formulation.
Objective: To identify a vehicle that can dissolve the target concentration of the compound and is suitable for the intended route of administration.
Materials:
-
Test Compound (e.g., this compound)
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), N-Methyl-2-pyrrolidone (NMP)
-
Co-solvents: Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG)
-
Surfactants: Tween® 80, Kolliphor® EL, Solutol® HS 15
-
Aqueous components: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS)
-
Other: Corn oil, Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)
Methodology:
-
Initial Solubility Screening (Tier 1): a. Determine the approximate solubility of the compound in individual excipients (e.g., DMSO, PEG400, PG, Corn Oil). b. Add a small, known amount of the compound to a vial and incrementally add the solvent while vortexing until the compound dissolves. c. This provides a rank order of the best individual solubilizers for your compound.
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Co-Solvent System Evaluation (Tier 2): a. Based on Tier 1 results, select the best organic solvent (e.g., DMSO). b. Prepare a concentrated stock solution of the compound in that solvent (e.g., 100 mg/mL in DMSO). c. In separate vials, test different vehicle compositions by adding the stock solution to various combinations of co-solvents, surfactants, and aqueous diluents. d. Example Preparation Workflow: i. Add the required volume of co-solvent (e.g., PEG400) to a sterile vial. ii. Add the required volume of surfactant (e.g., Tween® 80) and mix. iii. Add the required volume of the concentrated DMSO stock solution and mix until clear. iv. Slowly add the final aqueous component (e.g., Saline) dropwise while vortexing. v. Visually inspect for clarity and stability over a set period (e.g., 2-4 hours) at room temperature.
-
In Vitro Precipitation Assessment: a. For the most promising clear formulations from Tier 2, perform a dilution test. b. Add 5 µL of the final formulation to 95 µL of PBS (pH 7.4) in a 96-well plate. c. Mix and observe for any signs of precipitation immediately and after 1 hour. d. A formulation that remains clear upon dilution is more likely to be stable in vivo.
-
Suspension Formulation (Alternative): a. If a suitable solution cannot be identified, prepare a suspension. b. Use a wetting agent (e.g., 0.25% Tween® 80) to wet the compound powder. c. Add a suspending vehicle (e.g., 0.5% CMC in water) and homogenize to create a uniform suspension. Ensure particle size is controlled and minimized.
Visualizations
Caption: A decision workflow for selecting an appropriate formulation strategy.
Caption: A troubleshooting guide for addressing in vivo compound precipitation.
Caption: Mechanism of surfactant-based micellar solubilization for drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
VU0029251 stability in DMSO at -20°C
This technical support center provides guidance on the stability of VU0029251 in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when stored in DMSO at -20°C?
A1: Currently, there is no publicly available long-term stability data specifically for this compound in DMSO at -20°C. As a general practice for small molecules, it is recommended to prepare fresh solutions for sensitive experiments. For routine use, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to degradation.[1][2] The presence of water in DMSO has been shown to be a more significant factor in compound degradation than oxygen.[1]
Q2: How can I determine the stability of my specific batch of this compound in DMSO?
A2: To determine the stability of your this compound stock, a stability study is recommended. This typically involves analyzing the purity and concentration of the compound at various time points using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Q3: Are there any visual indicators of this compound degradation in a DMSO stock solution?
A3: While not specific to this compound, visual changes such as color alteration or the appearance of precipitation can be indicators of compound degradation or solubility issues for small molecules in DMSO. However, the absence of these visual cues does not guarantee compound stability. Analytical methods are necessary for a definitive assessment.
Q4: What are the best practices for preparing and storing this compound DMSO stock solutions?
A4: To maximize the stability of your this compound stock solution, follow these best practices:
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Use high-purity, anhydrous DMSO: Minimizing water content is crucial for long-term stability.
-
Prepare a concentrated stock solution: A higher concentration stock (e.g., 10 mM) is generally more stable.
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Aliquot into single-use vials: This prevents contamination and minimizes freeze-thaw cycles.
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Store at low temperatures: While -20°C is common, storage at -80°C may provide enhanced stability for sensitive compounds.
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Protect from light: Use amber vials to protect light-sensitive compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using the same this compound stock. | Compound degradation in the DMSO stock solution. | Perform a stability check on your stock solution using HPLC or LC-MS. Prepare a fresh stock solution from solid compound and compare results. |
| Precipitate observed in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation. | Gently warm the solution and vortex to redissolve. If precipitation persists, it may indicate insolubility or degradation. Consider preparing a fresh, lower concentration stock. |
| Loss of compound activity over time. | Chemical instability of the compound in the experimental media or DMSO stock. | Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). Ensure proper storage of the DMSO stock. |
Data Presentation
As specific stability data for this compound is not available, the following table presents a hypothetical stability assessment over a 3-month period. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Hypothetical Stability of this compound (10 mM in Anhydrous DMSO) at -20°C
| Time Point | Purity by HPLC (%) | Concentration (% of Initial) | Observations |
| Initial (T=0) | 99.5 | 100.0 | Clear, colorless solution |
| 1 Month | 99.2 | 99.5 | No change |
| 2 Months | 98.8 | 99.1 | No change |
| 3 Months | 98.1 | 98.5 | No change |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO by LC-MS
This protocol provides a framework for determining the chemical stability of this compound in a DMSO solution over time.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Amber glass or polypropylene vials with screw caps
2. Preparation of Stock Solution:
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Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into multiple single-use vials, minimizing headspace.
3. Stability Study Time Points:
-
Establish a timeline for your study (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Store the aliquoted vials at -20°C and protect them from light.
4. Sample Analysis at Each Time Point:
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At each designated time point, remove one vial from storage and allow it to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your LC-MS instrument.
-
Analyze the sample using a validated LC-MS method capable of separating this compound from potential degradants.
-
The initial T=0 sample should be prepared and analyzed immediately after the stock solution is made.
5. Data Analysis:
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Determine the purity of this compound at each time point by calculating the peak area of the parent compound relative to the total peak area of all detected compounds.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to assess concentration changes.
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Plot the purity and percentage remaining against time to visualize the degradation profile.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
Technical Support Center: Interpreting Off-Target Effects of VU0029251
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the potential off-target effects of VU0029251, a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). It inhibits glutamate-induced calcium mobilization in cells expressing rat mGluR5.[1] Unlike full antagonists, as a partial antagonist, it may not completely block receptor activity, maintaining a certain level of basal signaling.
Q2: What are the known on-target pharmacological values for this compound?
The following table summarizes the key on-target pharmacological data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 1.07 μM | Rat | Not Specified | [1] |
| IC50 | 1.7 μM | Rat | HEK293 cells expressing mGluR5 (calcium mobilization) | [1] |
Q3: Has a comprehensive off-target screening panel for this compound been published?
Based on currently available public information, a comprehensive off-target screening panel for this compound has not been published. Therefore, researchers should exercise caution when interpreting data, especially at higher concentrations where the likelihood of off-target effects increases. It is recommended to perform selectivity profiling against a panel of relevant receptors, ion channels, and kinases to empirically determine the off-target profile in your experimental system.
Q4: What are the typical downstream signaling pathways of mGluR5 activation?
mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway can also be modulated.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in functional assays.
Q: My experimental results with this compound are not consistent with its known function as an mGluR5 partial antagonist. What could be the cause?
A: Unexpected results can arise from several factors, including off-target effects, experimental artifacts, or issues with the compound itself. Follow this troubleshooting workflow:
Issue 2: High background or unexpected signaling in calcium mobilization assays.
Q: I am observing a high background signal or unexpected calcium flux in my control cells (not expressing mGluR5) when treated with this compound. What could be the reason?
A: This could indicate an off-target effect on endogenous ion channels or other GPCRs that modulate intracellular calcium.
-
Possible Off-Target Interactions:
-
Ion Channels: this compound might directly or indirectly modulate the activity of calcium channels (e.g., L-type, T-type) or other ion channels that influence membrane potential and subsequently calcium influx.
-
Other GPCRs: The compound could be acting as an agonist or antagonist at another endogenous GPCR in your cell line that couples to Gq or Gs/Gi (which can indirectly influence calcium signaling).
-
-
Troubleshooting Steps:
-
Characterize the response in parental cells: Perform a dose-response curve with this compound in the parental cell line (lacking recombinant mGluR5) to quantify the off-target effect.
-
Use ion channel blockers: Co-incubate with known blockers of various calcium channels to see if the unexpected signal is attenuated.
-
Test for GPCR-mediated effects: Use a broad-spectrum GPCR antagonist or inhibitors of downstream signaling molecules (e.g., PLC inhibitors) to determine if the effect is mediated by another GPCR.
-
Issue 3: Discrepancies between binding affinity and functional potency.
Q: The functional potency (IC50) of this compound in my assay is significantly different from its reported binding affinity (Ki). Why might this be the case?
A: Discrepancies between binding and functional data can be due to several factors:
-
Assay conditions: Differences in buffer composition, temperature, and cell types can influence compound activity.
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"Functional selectivity" or "Biased agonism": While this compound is a partial antagonist in calcium assays, it's theoretically possible it could modulate other mGluR5-mediated signaling pathways (e.g., ERK activation) differently.
-
Off-target effects: An off-target interaction could be interfering with the functional readout, either potentiating or inhibiting it, thus skewing the perceived potency.
Data Presentation for On- and Off-Target Effects
When publishing or internally documenting the effects of this compound, it is crucial to present both on-target and any identified off-target data clearly.
Table 1: On-Target Profile of this compound
| Parameter | Value (µM) | Assay Type | Cell Line |
| Ki | 1.07 | Radioligand Binding | Not Specified |
| IC50 | 1.7 | Calcium Mobilization | HEK293-rat mGluR5 |
Table 2: Example of an Off-Target Selectivity Profile for this compound
(Note: This is a hypothetical table for illustrative purposes, as comprehensive public data is unavailable.)
| Target | Ki or IC50 (µM) | Assay Type | Fold Selectivity (vs. mGluR5 Ki) |
| mGluR1 | > 10 | Calcium Mobilization | > 9.3x |
| Dopamine D2 Receptor | 8.5 | Radioligand Binding | 7.9x |
| Serotonin 5-HT2A Receptor | > 10 | Radioligand Binding | > 9.3x |
| hERG Channel | 12.3 | Electrophysiology | 11.5x |
Experimental Protocols
Protocol: General Workflow for Assessing Off-Target Effects of this compound
This protocol provides a general framework for identifying and characterizing potential off-target effects.
-
In Silico Profiling (Optional but Recommended):
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Utilize computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-targets based on the chemical structure of this compound. This can help prioritize experimental validation.
-
-
Broad Panel Screening:
-
Submit this compound to a commercial service for screening against a broad panel of targets. A common and informative panel is the Eurofins SafetyScreen44 or similar services that include a wide range of GPCRs, ion channels, kinases, and transporters.
-
Screen at a concentration at least 10-fold higher than the on-target Ki or IC50 (e.g., 10-20 µM) to detect physiologically relevant off-target interactions.
-
-
Functional Validation of Hits:
-
For any significant hits from the panel screen (e.g., >50% inhibition or activation), perform secondary functional assays to confirm the interaction and determine potency (IC50 or EC50).
-
Use appropriate cell lines endogenously expressing the off-target or recombinant cell lines.
-
Employ an orthogonal assay to the primary screen if possible (e.g., if the primary screen was a binding assay, use a functional readout like cAMP measurement or membrane potential change).
-
-
Dose-Response and Selectivity Calculation:
-
Generate full dose-response curves for both the on-target (mGluR5) and confirmed off-targets.
-
Calculate the selectivity ratio by dividing the off-target Ki/IC50 by the on-target Ki/IC50. A selectivity of >100-fold is generally considered good, but the required selectivity depends on the specific research question and the nature of the off-target.
-
References
Technical Support Center: Optimizing Compound Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of novel compounds, such as VU0029251, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new compound like this compound in a cell-based assay?
A1: For a novel compound, it is advisable to start with a wide concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps in identifying the optimal concentration window for the desired biological effect.
Q2: How can I determine if the observed effect of this compound is specific?
A2: To ensure the specificity of your compound, consider including negative and positive controls in your experimental design. A negative control could be an inactive analog of the compound or the vehicle (e.g., DMSO) used to dissolve it. A positive control would be a known modulator of the target pathway. Additionally, performing counter-screens in cell lines that do not express the target can help ascertain specificity.
Q3: My compound is not showing any activity. What are the possible reasons?
A3: Several factors could contribute to a lack of activity.[1][2][3] Consider the following troubleshooting steps:
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Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in the assay medium. Precipitated compound will not be available to the cells.
-
Cell Health: Verify the viability and health of your cells. Factors like passage number and confluency can significantly impact experimental outcomes.[1]
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Assay Incubation Time: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal duration.
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Detection Method: The sensitivity of your detection method might be insufficient to measure a subtle biological response.[4]
Q4: I am observing high background noise in my assay. How can I reduce it?
A4: High background can be minimized by optimizing several aspects of the assay:
-
Reagent Quality: Use high-quality reagents and assay plates. For fluorescence assays, black plates with clear bottoms are recommended to reduce background and crosstalk.
-
Washing Steps: Incorporate stringent washing steps to remove unbound compound and detection reagents.
-
Autofluorescence: If using a fluorescence-based readout, be mindful of autofluorescence from cellular components or the compound itself. Using red-shifted dyes can help mitigate this issue.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects, or improper mixing of reagents. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation. Ensure thorough but gentle mixing of all reagents. |
| Significant cell death at all tested concentrations | Compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Test lower concentrations of the compound in your primary assay. |
| Assay window is too small (low signal-to-background ratio) | Suboptimal assay conditions or low compound potency. | Optimize assay parameters such as cell density, incubation time, and reagent concentrations. If the compound has low potency, a different chemical scaffold may be needed. |
| Inconsistent results between experiments | Variation in cell passage number, reagent batches, or experimental timing. | Maintain a consistent cell culture practice, including using cells within a defined passage number range. Qualify new batches of reagents. Standardize all incubation times and procedural steps. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Perform serial dilutions to obtain cell concentrations ranging from 1,000 to 50,000 cells per well in a 96-well plate.
-
Incubate the plate for the intended duration of your primary assay.
-
At the end of the incubation, assess cell viability and confluency using a suitable method (e.g., microscopy, CellTiter-Glo®).
-
Select the cell density that results in approximately 80-90% confluency at the end of the assay period.
Protocol 2: Concentration-Response Curve for this compound
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay medium to obtain final concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO only).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the desired time.
-
Perform the assay readout (e.g., measure fluorescence, luminescence, or absorbance).
-
Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Visualizations
Caption: A typical experimental workflow for a cell-based assay.
Caption: A hypothetical signaling pathway modulated by this compound.
Caption: A troubleshooting decision tree for low signal in cell-based assays.
References
- 1. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting In Vivo Efficacy for VU0029251
Welcome to the technical support resource for researchers utilizing VU0029251 in in vivo experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and ensure robust and reproducible results. This compound is a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key player in synaptic plasticity and neuronal excitability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). It inhibits glutamate-induced calcium mobilization in cells expressing rat mGluR5. As a partial antagonist, it exhibits a submaximal inhibitory effect compared to a full antagonist, which can be advantageous in preventing complete blockade of basal receptor activity.
Q2: What are the key in vitro parameters for this compound?
A2: The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Cell Line | Assay |
| IC50 | 1.7 µM | HEK293 (rat mGluR5) | Glutamate-induced calcium mobilization |
| Ki | 1.07 µM | - | Radioligand binding assay |
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: While specific in vivo formulation details for this compound are not extensively published, related mGluR5 modulators with similar properties are often formulated for intraperitoneal (i.p.) injection. A common vehicle for such compounds is a suspension in 10% Tween® 80 in sterile saline . It is critical to ensure the suspension is homogenous before each administration.
Q4: How should I determine the optimal dose for my in vivo study?
A4: Dose-response studies are essential. Start with a dose range informed by the in vitro potency and any available in vivo data for similar compounds. For mGluR5 antagonists, doses in rodent models can range from 1 to 30 mg/kg. A pilot study with a wide dose range (e.g., 3, 10, 30 mg/kg) is recommended to identify a dose that shows target engagement without causing adverse effects.
Q5: How can I confirm that this compound is engaging the mGluR5 target in the brain?
A5: Target engagement can be assessed by measuring the downstream effects of mGluR5 inhibition. One common method is to measure the levels of phosphorylated ERK (p-ERK) in brain tissue samples, as mGluR5 activation is linked to the MAPK/ERK pathway. A significant reduction in p-ERK levels after this compound administration would indicate target engagement. Another approach is to perform ex vivo electrophysiology on brain slices from treated animals to assess changes in synaptic plasticity.
Troubleshooting Guide: In Vivo Efficacy Issues
This guide addresses common problems encountered during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor Bioavailability/Brain Penetration: The compound may not be reaching the target in sufficient concentrations. | - Perform pharmacokinetic (PK) studies to measure plasma and brain concentrations of this compound. - Consider alternative administration routes or formulation strategies to improve exposure. |
| Suboptimal Dose: The selected dose may be too low to elicit a biological response. | - Conduct a dose-response study to evaluate higher doses. - Ensure dose calculations are accurate and administration is consistent. | |
| Target Not Engaged: The compound may not be interacting with mGluR5 as expected in vivo. | - Assess target engagement through pharmacodynamic (PD) markers (e.g., p-ERK levels in the brain). | |
| Animal Model Insensitivity: The chosen animal model may not be sensitive to mGluR5 modulation. | - Review the literature to confirm the role of mGluR5 in the specific disease model. - Consider using a different animal model or strain. | |
| Inconsistent Results | Formulation Issues: Inconsistent suspension of the compound can lead to variable dosing. | - Ensure the vehicle is appropriate and the compound is fully suspended before each injection. Vortexing the suspension immediately prior to administration is crucial. |
| Variability in Animal Handling: Stress from handling and injection can impact behavioral readouts. | - Ensure all animal handling procedures are consistent across all groups. - Allow for adequate acclimatization of the animals to the experimental procedures. | |
| Biological Variability: Inherent biological differences between animals can contribute to variability. | - Increase the number of animals per group to improve statistical power. | |
| Unexpected Phenotype/Adverse Effects | Off-Target Effects: At higher doses, the compound may interact with other receptors or proteins. | - Conduct a screen for off-target activities. - If adverse effects are observed, reduce the dose or consider a different compound. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | - Include a vehicle-only control group to assess the tolerability of the formulation. |
Experimental Protocols & Methodologies
Protocol: Amphetamine-Induced Hyperlocomotion Model
This behavioral model is often used to assess the potential antipsychotic-like activity of compounds.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each rat in an open-field arena and allow for a 30-60 minute habituation period.
-
Administration:
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Administer this compound (or vehicle) via i.p. injection at the desired dose.
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After a pre-treatment period (typically 30-60 minutes), administer D-amphetamine (1-2 mg/kg, i.p.).
-
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Data Collection: Immediately after amphetamine administration, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
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Analysis: Compare locomotor activity between the vehicle-treated and this compound-treated groups. A significant reduction in amphetamine-induced hyperactivity by this compound suggests efficacy.
Visualizations: Pathways and Workflows
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
How to prevent VU0029251 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of VU0029251, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Our resources are designed to help you prevent common issues such as precipitation in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
FAQs
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer. What happened?
A1: This is a common issue for compounds with low water solubility. This compound is sparingly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution because the final concentration of the organic solvent is too low to maintain solubility.
Q2: How can I prevent this compound from precipitating when preparing my working solution?
A2: There are several strategies to prevent precipitation:
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Prepare a High-Concentration Stock Solution in 100% DMSO: This minimizes the volume of organic solvent added to your aqueous solution.
-
Use a Stepwise Dilution Method: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer that contains a higher percentage of organic solvent, and then perform subsequent dilutions.
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Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[1][2] This low concentration, however, may not be sufficient to keep this compound in solution at higher concentrations.
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Consider Co-solvents: In some cases, the addition of a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can improve the solubility of the compound.[3][4]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve small amounts of precipitate. However, be cautious about the stability of this compound at elevated temperatures.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on the properties of similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5]
Q4: Is there a maximum recommended concentration for a this compound stock solution in DMSO?
Quantitative Data Summary
The following table provides estimated solubility data for this compound based on its chemical properties and data from similar compounds. Please note that these are estimates and should be confirmed experimentally.
| Solvent/Buffer System | Estimated Solubility | Notes |
| 100% DMSO | ≥ 10 mg/mL (≥ 42.1 mM) | Recommended for stock solutions. |
| 100% Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media (e.g., DMEM) + 10% FBS | Low Solubility | Serum proteins may slightly improve solubility, but precipitation can still occur. |
Disclaimer: The solubility data presented in this table are estimates and have not been experimentally determined for this compound. Researchers should perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, sterile 100% DMSO
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Sterile microcentrifuge tubes
-
Vortex mixer
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Calibrated pipette
Procedure:
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Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 237.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.37 mg of this compound.
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Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to the tube.
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Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (Example for a 10 µM final concentration)
Materials:
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10 mM this compound stock solution in DMSO
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Sterile aqueous buffer (e.g., PBS or cell culture medium)
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Sterile microcentrifuge tubes or a 96-well plate
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Calibrated pipettes
Procedure:
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Direct Dilution (for low concentrations):
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For a final concentration of 10 µM in 1 mL of buffer, you will need 1 µL of the 10 mM DMSO stock.
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Add 999 µL of the pre-warmed aqueous buffer to a sterile tube.
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Add 1 µL of the 10 mM this compound stock solution directly to the buffer.
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Immediately vortex the solution gently to ensure rapid and thorough mixing.
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Visually inspect for any signs of precipitation.
-
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Stepwise Dilution (recommended to prevent precipitation):
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Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 9 µL of the aqueous buffer. This creates a 1 mM solution in 10% DMSO.
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Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer to achieve a final concentration of 10 µM in 0.1% DMSO.
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Vortex gently after each dilution step.
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Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Novel Small Molecule Activity
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on validating the activity of a novel small molecule, hereafter referred to as "Molecule X," in a new cell line. It covers essential protocols, troubleshooting advice, and frequently asked questions to navigate the experimental challenges from initial hit validation to preliminary mechanism of action studies.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps before testing Molecule X in a new cell line?
A1: Before initiating any experiments, it is imperative to authenticate your cell line. This involves verifying the species of origin and ensuring it is free from cross-contamination, particularly from mycoplasma.[1][2][3] Many journals and funding agencies now require cell line authentication.[2] You should also establish a consistent cell culture practice, including using a specific passage number range for your experiments to ensure reproducibility, as prolonged cultivation can lead to genetic and phenotypic instability.[3]
Q2: Molecule X is a hit from a high-throughput screen (HTS). What are the common reasons for it not showing activity in my secondary assays?
A2: Hits from HTS can fail to validate for several reasons. These include:
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False Positives: The initial hit may have been an artifact of the screening assay, such as compounds that interfere with the detection technology (e.g., fluorescence). It is essential to use an orthogonal assay, which measures the same biological outcome but with a different readout technology, to confirm the activity.
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Compound Quality: Ensure the purity and structural integrity of the re-supplied Molecule X. It's good practice to source a freshly synthesized lot and confirm its identity.
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Experimental Conditions: Differences in assay conditions between the primary screen and your validation assay (e.g., cell density, serum concentration, incubation time) can significantly impact the compound's apparent activity.
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Cell Line Specificity: The activity of Molecule X may be specific to the cell line used in the primary screen.
Q3: My dose-response curve for Molecule X is not sigmoidal. What could be the issue?
A3: A non-sigmoidal dose-response curve can indicate several things:
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Compound Solubility: Molecule X might be precipitating out of solution at higher concentrations. Always check the solubility of your compound in your assay medium.
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Cytotoxicity: At high concentrations, Molecule X might be causing non-specific toxicity, leading to a sharp drop in the response.
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Complex Mechanism of Action: The compound may have multiple targets or biphasic effects (acting as an agonist at low concentrations and an antagonist at high concentrations).
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Assay Artifacts: The assay signal might be saturating or encountering interference at high compound concentrations.
Q4: How do I choose the right concentration range for my experiments with Molecule X?
A4: To determine the optimal concentration range, you should perform a dose-response experiment covering a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This will help you identify a working concentration that elicits a measurable biological response without causing overt toxicity.
Experimental Workflow & Protocols
Overall Workflow for Validating Molecule X
Figure 1. A generalized workflow for validating the activity of a novel small molecule in a new cell line.
Protocol 1: Determining the IC50 of Molecule X using the MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
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Authenticated cell line of interest
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Complete culture medium
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Molecule X stock solution (e.g., in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.
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Compound Treatment: Prepare serial dilutions of Molecule X in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Molecule X concentration).
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percent viability against the logarithm of the concentration of Molecule X.
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Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
| Molecule X Conc. (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.9 | 95 ± 5.1 |
| 1 | 85 ± 6.1 | 78 ± 5.5 |
| 10 | 52 ± 4.5 | 45 ± 4.9 |
| 50 | 15 ± 3.8 | 12 ± 3.2 |
| 100 | 5 ± 2.1 | 4 ± 1.9 |
| Table 1: Example of cell viability data for Molecule X in two different cell lines after 48 hours of treatment. |
Protocol 2: Validating Target Engagement using Western Blot
This protocol allows for the detection of changes in the expression or phosphorylation status of a target protein and downstream effectors following treatment with Molecule X.
Materials:
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Authenticated cell line of interest
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Molecule X
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6-well cell culture plates
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Ice-cold PBS
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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Western blot transfer system (membranes, buffers)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (for target protein, phospho-protein, and loading control like β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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ECL substrate and imaging system
Procedure:
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Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with desired concentrations of Molecule X for a specific time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using an imaging system.
| Treatment | p-Target (Relative Density) | Total Target (Relative Density) |
| Vehicle | 1.00 | 1.00 |
| Molecule X (1 µM) | 0.65 | 0.98 |
| Molecule X (10 µM) | 0.21 | 0.95 |
| Table 2: Example of densitometry analysis from a Western blot showing inhibition of target phosphorylation by Molecule X. |
Hypothetical Signaling Pathway Modulated by Molecule X
Let's assume Molecule X is an inhibitor of a receptor tyrosine kinase (RTK).
Figure 2. A diagram of a hypothetical signaling pathway inhibited by Molecule X.
Troubleshooting Guide
Figure 3. A troubleshooting decision tree for validating Molecule X's activity.
References
Validation & Comparative
A Comparative Guide to VU0029251 and MPEP for mGluR5 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): VU0029251 and 2-methyl-6-(phenylethynyl)pyridine (MPEP). This document aims to be an objective resource, presenting experimental data on their performance, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and MPEP are both potent antagonists of mGluR5, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. While both compounds effectively block mGluR5 activity, they exhibit distinct pharmacological profiles. The available data suggests that MTEP, a close analog of this compound, demonstrates a superior selectivity profile with fewer off-target effects, particularly at the N-methyl-D-aspartate (NMDA) receptor, compared to MPEP. This compound is characterized as a partial and partially competitive antagonist, whereas MPEP acts as a non-competitive antagonist. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, with considerations for potency, selectivity, and mode of antagonism being paramount.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and MPEP, focusing on their binding affinities and functional potencies at mGluR5.
Table 1: Binding Affinity and Functional Potency at mGluR5
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | mGluR5 | Ki | 1.07 µM | Rat | [1] |
| mGluR5 | IC50 (Calcium Mobilization) | 1.7 µM | Rat | [1] | |
| MPEP | mGluR5 | IC50 | 36 nM | - |
Table 2: Comparative Selectivity Profile of MTEP (this compound analog) and MPEP
| Target | MTEP (IC50/Ki in nM) | MPEP (IC50/Ki in nM) | Reference |
| mGluR5 | IC50: 5.3, Ki: 2.1 | IC50: 10, Ki: 16 | [1] |
| mGluR1 | >10,000 | >10,000 | [1] |
| mGluR2 | >10,000 | >10,000 | [1] |
| mGluR3 | >10,000 | >10,000 | |
| mGluR4 | >10,000 | >10,000 | |
| mGluR6 | >10,000 | >10,000 | |
| mGluR7 | >10,000 | >10,000 | |
| mGluR8 | >10,000 | >10,000 | |
| NMDA (NR1/NR2B) | >10,000 | 4,200 | |
| Adenosine A1 | >10,000 | >10,000 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these antagonists, the following diagrams are provided.
Caption: Canonical mGluR5 signaling pathway.
References
A Comparative In Vivo Efficacy Analysis of mGluR5 Negative Allosteric Modulators: VU0029251 vs. CTEP
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent mGluR5 NAMs
Mechanism of Action: Targeting the mGluR5 Signaling Cascade
Both VU0029251 and CTEP function as negative allosteric modulators of the mGluR5 receptor. They do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate. This modulation dampens the downstream signaling cascade, which is primarily mediated through Gαq proteins, leading to the activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately trigger the release of intracellular calcium stores, a key event in mGluR5-mediated neuronal excitability.
Figure 1. Simplified mGluR5 signaling pathway and the inhibitory action of NAMs.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies in rats for both this compound and CTEP in models of anxiety and antipsychotic-like activity.
Table 1: Anxiolytic-like Efficacy in the Vogel Conflict Test in Rats
| Compound | Dose (mg/kg, i.p.) | MED¹ | Effect on Punished Licking | Reference |
| This compound | 10, 30, 56 | 30 | Dose-dependently increased | [1] |
| CTEP | 0.3, 1, 3 | 0.3 | Significantly increased | [2] |
¹MED: Minimal Effective Dose
Table 2: Antipsychotic-like Efficacy in the Conditioned Avoidance Response (CAR) Model in Rats
| Compound | Dose (mg/kg, i.p.) | MED¹ | Effect on Avoidance Responding | Reference |
| This compound | 10, 30, 56 | 30 | Dose-dependently blocked | [1] |
| CTEP | Not explicitly tested in a CAR model in the available literature. | N/A | N/A |
¹MED: Minimal Effective Dose
Comparative Pharmacokinetic Profiles in Rodents
Understanding the pharmacokinetic properties of these compounds is crucial for interpreting their in vivo efficacy and planning experimental designs.
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | This compound (30 mg/kg, i.p.) | CTEP (2 mg/kg, p.o.) | Reference |
| Tmax (h) | 0.5 | 4 | [1][2] |
| Cmax (ng/mL) | 1083 | ~400 | |
| Half-life (t1/2) (h) | 2.9 | ~18 (in mice) | |
| Brain/Plasma Ratio | 0.96 (at 0.5h) | 2.6 (in mice) |
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Vogel Conflict Test (Anxiolytic Model)
This model assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.
Figure 2. Experimental workflow for the Vogel Conflict Test.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Housing and Deprivation: Animals are singly housed and deprived of water for 48 hours prior to the test, with free access to food.
-
Apparatus: A standard operant chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.
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Training Session: On the first day, water-deprived rats are placed in the chamber for a 5-minute session where they can freely drink from the spout to habituate them to the apparatus.
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Drug Administration: On the test day, rats are administered this compound, CTEP, or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test session.
-
Test Session: Rats are placed in the chamber for a 5-minute session. After the 20th lick, a mild electric shock (e.g., 0.5 mA for 0.5 s) is delivered through the drinking spout and the grid floor.
-
Data Analysis: The number of shocks received is recorded. An increase in the number of shocks is indicative of an anxiolytic effect, as the compound reduces the suppressive effect of the punishment on drinking behavior.
Conditioned Avoidance Response (CAR) (Antipsychotic-like Model)
The CAR test is a predictive model for antipsychotic activity, where the ability of a drug to block a learned avoidance response is measured.
Figure 3. Experimental workflow for the Conditioned Avoidance Response test.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: A two-way shuttle box with a grid floor for delivering footshock and a visual or auditory stimulus generator.
-
Training: Rats are trained over several daily sessions. Each trial consists of a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild footshock (e.g., 0.6 mA). If the rat moves to the other compartment of the shuttle box during the CS, it avoids the shock (avoidance response). If it moves after the shock has started, it escapes the shock (escape response). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Drug Administration: Trained rats are administered this compound or vehicle i.p. prior to the test session.
-
Test Session: The test session is conducted similarly to the training sessions.
-
Data Analysis: The number of avoidance responses is recorded. A decrease in the percentage of avoidance responses, without a significant effect on escape responses, is indicative of antipsychotic-like activity.
Summary and Conclusion
This guide provides a comparative overview of the in vivo efficacy of two mGluR5 negative allosteric modulators, this compound and CTEP. Based on the available data from independent studies in rats:
-
Anxiolytic-like Activity: Both this compound and CTEP demonstrate anxiolytic-like effects in the Vogel conflict test. Notably, CTEP appears to be significantly more potent, with a minimal effective dose of 0.3 mg/kg compared to 30 mg/kg for this compound.
-
Pharmacokinetics: CTEP exhibits a markedly longer half-life and a higher brain-to-plasma ratio compared to this compound, suggesting more sustained central nervous system exposure. This could be a significant advantage for therapeutic applications requiring chronic dosing.
References
Validation of VU0029251 as a Selective mGluR5 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0029251, a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other well-established mGluR5 antagonists, MPEP and MTEP. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to mGluR5 Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for drug discovery. Selective antagonists of mGluR5 are invaluable tools for elucidating its physiological roles and for the development of novel therapeutics. This guide focuses on the validation of this compound and compares its performance with the widely used mGluR5 antagonists, MPEP and MTEP.
Comparative Analysis of mGluR5 Antagonists
The selection of a suitable mGluR5 antagonist is crucial for the specific and accurate interpretation of experimental results. This section provides a comparative overview of the potency and selectivity of this compound, MPEP, and MTEP.
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound, MPEP, and MTEP at the mGluR5 receptor and other relevant targets.
Table 1: In Vitro Potency of mGluR5 Antagonists
| Compound | Assay Type | Cell Line | Potency (IC₅₀) | Binding Affinity (Kᵢ) | Reference |
| This compound | Glutamate-induced Calcium Mobilization | HEK293 (rat mGluR5) | 1.7 µM | 1.07 µM | [1] |
| MPEP | Not Specified | Not Specified | 36 nM | Not Specified | [1] |
| MTEP | Calcium Flux | Not Specified | 5 nM | 16 nM (human) | [1] |
Table 2: Selectivity Profile of MPEP and MTEP
| Target | MPEP (IC₅₀/Kᵢ in nM) | MTEP (IC₅₀/Kᵢ in nM) |
| mGluR5 | 36 (IC₅₀) | 5 (IC₅₀) |
| mGluR1 | >10,000 | >10,000 |
| mGluR2 | >10,000 | >10,000 |
| mGluR3 | >10,000 | >10,000 |
| mGluR4 | >10,000 | >10,000 |
| NMDA Receptor | 20,000 (IC₅₀) | >300,000 (IC₅₀) |
In Vivo Efficacy
This compound has been evaluated in rodent models to assess its potential anxiolytic and antipsychotic activities[1]. While specific details regarding dosage and pharmacokinetic profiles are limited in publicly available literature, its characterization in these models suggests central nervous system penetration and target engagement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of mGluR5 antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing rat mGluR5.
-
[³H]MPEP (radioligabeled antagonist).
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM CaCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]MPEP (typically at its Kd value), and the cell membrane preparation.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]MPEP binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist, such as glutamate.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate (agonist).
-
Test compound (e.g., this compound).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the HEK293-mGluR5 cells in the 96-well plates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Using the fluorescence plate reader, measure the baseline fluorescence.
-
Add the test compound to the wells and incubate for a predetermined period.
-
Add a fixed concentration of glutamate (typically the EC₈₀) to stimulate the receptor and induce calcium influx.
-
Measure the fluorescence intensity over time.
-
The inhibitory effect of the test compound is determined by the reduction in the glutamate-induced fluorescence signal.
-
Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.
Visualizations
Signaling Pathway of mGluR5
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
Caption: General workflow for the validation of a selective mGluR5 antagonist.
Conclusion
This compound has been identified as a partial antagonist of mGluR5 with micromolar potency. In comparison, MPEP and MTEP are more potent antagonists, with MTEP exhibiting a superior selectivity profile, particularly with its lack of significant activity at NMDA receptors. The choice of antagonist will depend on the specific requirements of the study. For researchers requiring a highly selective and potent tool, MTEP remains a preferred option. This compound, as a partial antagonist, may offer a different pharmacological profile that could be advantageous in certain therapeutic contexts, though further characterization of its selectivity and in vivo properties is warranted.
References
Comparative Analysis of VU0029251 Cross-reactivity with Glutamate Receptors
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the mGluR5 partial antagonist, VU0029251, with supporting experimental data and protocols.
This compound has been identified as a partial antagonist for the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system for the development of novel therapeutics. This guide provides a detailed comparison of its activity at mGluR5 with its potential cross-reactivity at other glutamate receptor subtypes, including other metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) such as AMPA, NMDA, and kainate receptors.
Selectivity Profile of this compound
This compound demonstrates notable selectivity for the mGluR5 receptor. The primary measure of its potency is derived from both binding affinity (Ki) and functional inhibition (IC50) assays.
| Receptor Subtype | Ligand | Assay Type | Value | Reference |
| mGluR5 | This compound | Binding Affinity (Ki) | 1.07 µM | |
| mGluR5 | This compound | Calcium Mobilization (IC50) | 1.7 µM |
Currently, detailed public data on the cross-reactivity of this compound against a full panel of other mGluR subtypes (mGluR1, 2, 3, 4, 6, 7, and 8) and iGluRs (AMPA, NMDA, kainate) is limited in the readily available scientific literature. However, the development of selective mGluR5 antagonists like MPEP, which shows no activity at other mGluRs and a broad selection of iGluRs at concentrations up to 10 µM, suggests a paradigm for the desired selectivity of compounds in this class. Further studies are required to fully delineate the selectivity profile of this compound.
Experimental Methodologies
The determination of the selectivity and potency of this compound involves a series of established in vitro assays. These protocols are fundamental to understanding its pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mGluR5.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the target human or rat mGluR5.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]MPEP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Functional assays, such as the calcium mobilization assay, are used to measure the ability of a compound to inhibit the receptor's response to an agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking glutamate-induced calcium mobilization via mGluR5.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.
-
Agonist Stimulation: An agonist, such as glutamate, is added to the wells to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 value is calculated from the concentration-response curves.
Electrophysiological Recordings
To assess the activity of this compound on ionotropic glutamate receptors, whole-cell patch-clamp electrophysiology is the gold standard.
Objective: To determine if this compound modulates the currents mediated by AMPA, NMDA, or kainate receptors.
General Protocol:
-
Cell Preparation: Neurons or HEK293 cells expressing the specific iGluR subtype are used.
-
Recording Setup: Whole-cell voltage-clamp recordings are made from these cells.
-
Agonist Application: A specific agonist for the receptor subtype (e.g., AMPA, NMDA, or kainate) is applied to elicit an inward current.
-
Compound Application: this compound is co-applied with the agonist to determine if it modulates the agonist-induced current.
-
Data Acquisition and Analysis: The peak amplitude and other characteristics of the currents are recorded and analyzed to assess any inhibitory or potentiating effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the target receptor and a typical experimental workflow for assessing compound selectivity.
Caption: Simplified mGluR5 signaling pathway.
Caption: Workflow for determining compound selectivity.
A Comparative Guide to VU0029251 and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and performance characteristics of VU0029251, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with other prominent mGluR5 NAMs, including the full inverse agonists MPEP, MTEP, and fenobam. The information presented is collated from various preclinical studies to facilitate a comprehensive understanding of their distinct profiles.
Introduction to mGluR5 Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory neurotransmission and synaptic plasticity. Its dysregulation has been implicated in a variety of central nervous system (CNS) disorders, making it a key target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5 bind to a site distinct from the endogenous glutamate binding site, reducing the receptor's response to glutamate. This modulation can occur through different mechanisms, leading to a spectrum of activities from partial antagonism to full inverse agonism.
This compound is distinguished as a partial mGluR5 NAM , suggesting it reduces but does not completely abolish the maximal response to glutamate.[1] This contrasts with compounds like MPEP and MTEP , which are classified as inverse agonists , capable of suppressing even the basal, constitutive activity of the receptor.[1] Fenobam is another well-characterized non-competitive mGluR5 NAM.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro pharmacological properties of this compound and other selected mGluR5 NAMs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Class | Target | Binding Affinity (Ki) | Potency (IC50) | Selectivity |
| This compound | Partial NAM | mGluR5 | 5.4 nM[2] | 3.1 nM[2] | >1000-fold vs mGluR1[2] |
| MPEP | Inverse Agonist | mGluR5 | 12.3 nM | - | Less selective than MTEP |
| MTEP | Inverse Agonist | mGluR5 | 25.4 nM | - | Highly selective for mGluR5 |
| Fenobam | NAM | mGluR5 | - | - | Selective mGluR5 antagonist |
In Vivo Performance and Pharmacokinetics
The in vivo efficacy and pharmacokinetic profiles of these compounds have been evaluated in various rodent models.
| Compound | Administration Route | In Vivo Efficacy Models | Key Findings | Pharmacokinetic Profile |
| This compound | p.o. | Depression (Tail Suspension, Forced Swim), Anxiety (Stress-Induced Hyperthermia, Four Plate Test), Pain (Sciatic Nerve Ligation) | Dose-dependent efficacy in models of depression, anxiety, and pain. | - |
| MPEP | i.p. | Anxiety, Pain | Anxiolytic-like and antinociceptive effects. | Rapid in vivo clearance (t1/2 ≈ 2h). |
| MTEP | i.p. | Anxiety, Pain | Anxiolytic-like and antinociceptive effects. | Rapid in vivo clearance (t1/2 ≈ 0.5h). |
| Fenobam | p.o. | Anxiety, Pain | Anxiolytic and analgesic properties. | Rapidly absorbed with a short half-life. |
Signaling Pathways of mGluR5
Activation of mGluR5, a Gq-coupled receptor, initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway can modulate the activity of various ion channels and other signaling molecules, influencing neuronal excitability and synaptic plasticity.
Caption: Simplified mGluR5 signaling cascade.
Experimental Methodologies
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing rat mGluR5 are harvested and homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Binding Reaction: Membranes are incubated with a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) and varying concentrations of the test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
-
Data Analysis: The amount of radioactivity retained on the filters is measured using a scintillation counter. The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a NAM in inhibiting glutamate-induced calcium release.
Protocol:
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test NAM are added to the wells, followed by a sub-maximal concentration of glutamate to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze facing an open arm and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus Maze test.
Fear Conditioning Test for Learning and Memory
Objective: To evaluate the effect of a test compound on associative learning and memory.
Protocol:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker/light for presenting a conditioned stimulus (CS).
-
Conditioning Phase: The animal is placed in the chamber and, after a habituation period, is presented with a neutral CS (e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock). This pairing is typically repeated several times.
-
Contextual Fear Test: At a later time point (e.g., 24 hours), the animal is returned to the same conditioning chamber (the context), and freezing behavior (a fear response) is measured in the absence of the CS and US.
-
Cued Fear Test: The animal is placed in a novel context and, after a baseline period, is presented with the CS (the cue). Freezing behavior is measured.
-
Data Analysis: The percentage of time spent freezing is quantified. Alterations in freezing behavior in the presence of the context or cue indicate an effect on memory consolidation or retrieval.
Conclusion
This compound presents a distinct pharmacological profile as a partial mGluR5 NAM compared to the full inverse agonists MPEP and MTEP. This difference in efficacy at the molecular level may translate to a differentiated in vivo profile, potentially offering a more nuanced modulation of the glutamatergic system. The in vivo data suggests that negative modulation of mGluR5, whether partial or full, holds therapeutic promise for a range of CNS disorders. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic indices of these compounds.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Partial Agonist Activity of M1 Muscarinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the partial agonist activity of novel compounds targeting the M1 muscarinic acetylcholine receptor (M1 mAChR). Due to the limited availability of public data for the specific compound VU0029251, this document will use the well-characterized M1 partial agonist, Xanomeline , as a representative example to illustrate the required experimental data and methodologies. This framework can be readily adapted for the evaluation of this compound or other novel M1 modulators.
Partial agonists at the M1 receptor present a promising therapeutic strategy for neurological and psychiatric disorders by offering a nuanced modulation of the cholinergic system, potentially avoiding the adverse effects associated with full agonists. Verifying the partial agonist profile of a compound is a critical step in its preclinical development. This involves a series of in vitro experiments to determine its binding affinity, potency, and efficacy relative to known full agonists and antagonists.
Data Presentation: Comparative Analysis of M1 Receptor Activity
The following tables summarize the kind of quantitative data required to characterize the partial agonist activity of a test compound, using Xanomeline as an example.
Table 1: Radioligand Binding Affinity at Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Test Compound (e.g., Xanomeline) | 2.5 | 18 | 20 | 4 | 10 |
| Full Agonist (e.g., Carbachol) | 1,200 | 2,300 | 1,500 | 1,800 | 2,000 |
| Antagonist (e.g., Atropine) | 0.3 | 0.5 | 0.4 | 0.3 | 0.4 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency and Efficacy in In Vitro Assays
| Compound | Assay | Parameter | Value |
| Test Compound (e.g., Xanomeline) | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 30 |
| Eₘₐₓ (% of Full Agonist) | 60% | ||
| Phosphoinositide Hydrolysis | EC₅₀ (nM) | 50 | |
| Eₘₐₓ (% of Full Agonist) | 55% | ||
| Full Agonist (e.g., Carbachol) | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 1,000 |
| Eₘₐₓ (% of Full Agonist) | 100% | ||
| Phosphoinositide Hydrolysis | EC₅₀ (nM) | 2,000 | |
| Eₘₐₓ (% of Full Agonist) | 100% |
Note: EC₅₀ represents the concentration of an agonist that gives half-maximal response. Eₘₐₓ represents the maximum response that can be elicited by the agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize M1 partial agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for M1 and other muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of the test compound to activate G-proteins coupled to the M1 receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).
Methodology:
-
Membrane Preparation: Membranes from cells expressing the M1 receptor are prepared as described above.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, varying concentrations of the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is terminated by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ and Eₘₐₓ values for the test compound, relative to a full agonist.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional consequence of M1 receptor activation downstream of G-protein coupling, specifically the production of inositol phosphates (IPs).
Methodology:
-
Cell Culture and Labeling: Intact cells expressing the M1 receptor are labeled overnight with [³H]-myo-inositol.
-
Stimulation: Cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted.
-
Separation and Detection: The [³H]-IPs are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are constructed to determine the EC₅₀ and Eₘₐₓ values.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the characterization of an M1 partial agonist.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Partial Agonist Characterization.
Replicating Published Results with VU0029251: A Comparative Guide for Researchers
For scientists and professionals in drug development, the ability to replicate and build upon published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of VU0029251, a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5), with alternative compounds, supported by experimental data and detailed methodologies.
Unveiling this compound: A Partial Antagonist of mGluR5
This compound has been identified as a partial antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] In a key study by Rodriguez et al. (2010), this compound was shown to inhibit glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5, with a half-maximal inhibitory concentration (IC50) of 1.7 μM.[1] The binding affinity (Ki) of this compound to the mGluR5 receptor was determined to be 1.07 μM.[1] The partial antagonist nature of this compound suggests that it does not fully block the receptor's response, even at saturating concentrations. This characteristic can be advantageous in therapeutic contexts where a complete blockade of receptor activity might lead to undesirable side effects.
Performance Comparison: this compound vs. Alternative mGluR5 Antagonists
The landscape of mGluR5 modulators includes a variety of compounds with different mechanisms of action, primarily negative allosteric modulators (NAMs) and other antagonists. A direct comparison of their in vitro potency is crucial for selecting the appropriate tool compound for a given experiment.
| Compound | Type | Target | In Vitro Potency (IC50 or Ki) | Commercial Availability |
| This compound | Partial Antagonist | mGluR5 | Ki: 1.07 μM, IC50: 1.7 μM [1] | Yes |
| MPEP | NAM | mGluR5 | IC50: 5 nM, Ki: 16 nM | Yes |
| Fenobam | NAM | mGluR5 | IC50: 84 nM, Kd: 31 nM (human), 54 nM (rat) | Yes |
| Mavoglurant (AFQ056) | NAM | mGluR5 | IC50: 30 nM | Yes |
| Dipraglurant (ADX48621) | NAM | mGluR5 | IC50: 21 nM | Yes |
| Basimglurant (RG7090) | NAM | mGluR5 | Kd: 1.1 nM | Yes |
| SIB-1757 | Noncompetitive Antagonist | mGluR5 | IC50: 0.4 μM | Yes |
Note: The potency values (IC50, Ki, Kd) are dependent on the specific assay conditions and cell types used in the respective studies. Direct comparison should be made with caution.
In Vivo Activity of mGluR5 Antagonists
While in vitro data provides valuable insights into the potency and mechanism of a compound, in vivo studies are essential to understand its physiological effects. Several mGluR5 antagonists have been evaluated in animal models for various neurological and psychiatric disorders. For instance, the mGluR5 antagonist MPEP has been shown to prevent cocaine-induced disruption of long-term depression in the bed nucleus of the stria terminalis in mice. Other mGluR5 NAMs have demonstrated anxiolytic and antidepressant-like effects in animal models. Although specific in vivo data for this compound is not as extensively published as for some NAMs, the established role of mGluR5 in modulating neuronal excitability suggests its potential for in vivo efficacy in similar models.
Experimental Protocols
To facilitate the replication of published findings, detailed experimental methodologies are crucial. Below is a generalized protocol for a key assay used to characterize this compound.
Calcium Mobilization Assay
This assay is fundamental for measuring the effect of compounds on mGluR5 activation, which signals through the Gq pathway to induce the release of intracellular calcium.
Objective: To determine the inhibitory effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM) with necessary supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-glutamate (agonist).
-
This compound (test compound).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-mGluR5 cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC20 or EC50).
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature.
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined period.
-
Inject the L-glutamate solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding and replicating the research.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the calcium mobilization assay.
References
A Comparative Guide to the Structure-Activity Relationship of VU0029251 Analogs as mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural-activity relationships (SAR) of analogs related to VU0029251, focusing on a key series of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). The presented data highlights the chemical optimization from the initial hit, VU0092273, to the potent and selective in vivo tool compound, VU0360172. This information is critical for researchers in neuroscience and drug development aiming to understand the nuances of mGluR5 modulation.
Introduction to mGluR5 and Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators (PAMs) of mGluR5 represent a promising therapeutic strategy, as they do not directly activate the receptor but rather enhance the response to the endogenous ligand, glutamate. This offers a more nuanced modulation of receptor activity compared to orthosteric agonists.
The development of potent and selective mGluR5 PAMs has been a significant focus of research. A key challenge lies in optimizing the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. This guide focuses on the SAR of a series of mGluR5 PAMs based on the N-phenyl-6-(phenylethynyl)nicotinamide scaffold, exemplified by the progression from VU0092273 to VU0360172.
Data Presentation: Structure-Activity Relationship of VU0092273 Analogs
The following table summarizes the in vitro pharmacological data for a series of analogs based on the VU0092273 scaffold. The data is derived from studies assessing their potency as mGluR5 PAMs in a calcium mobilization assay.
| Compound | R1 | R2 | R3 | R4 | mGluR5 Potency (EC50, nM)[1] |
| VU0092273 | H | H | H | 4-hydroxypiperidin-1-yl | 130 |
| Analog 1 | H | H | H | 4-fluorophenyl | >10,000 |
| Analog 2 | H | H | H | cyclobutyl | 280 |
| Analog 3 | H | F | H | cyclobutyl | 56 |
| Analog 4 | F | H | H | cyclobutyl | 160 |
| VU0360172 | H | H | 3-fluoro | cyclobutyl | 16 |
| Analog 5 | H | H | 2-fluoro | cyclobutyl | 110 |
| Analog 6 | H | H | 4-fluoro | cyclobutyl | 320 |
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for evaluating the potency of mGluR5 PAMs by measuring the increase in intracellular calcium following receptor activation.[1]
Cell Culture and Plating:
-
HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Cells are plated at a density of 20,000 cells per well in 384-well black-walled, clear-bottomed plates coated with poly-D-lysine and incubated overnight at 37°C in a 5% CO2 incubator.[1]
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.[2]
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established before the automated addition of the test compound at various concentrations.
-
After a brief incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.
-
Fluorescence intensity is measured over time, and the increase in fluorescence, corresponding to the intracellular calcium concentration, is recorded.[2]
-
Data are analyzed by plotting the change in fluorescence against the compound concentration to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the allosteric modulators to the mGluR5 receptor.
Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing mGluR5.
Binding Reaction:
-
In a multi-well plate, the membranes are incubated with a radiolabeled ligand that binds to the allosteric site of mGluR5 (e.g., [3H]MPEP).
-
The test compound is added at increasing concentrations to compete with the radioligand.
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The data is used to calculate the inhibitory constant (Ki) of the test compound.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Cascade
Activation of mGluR5 by glutamate, potentiated by a PAM, leads to the activation of the Gq G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Caption: Canonical mGluR5 signaling pathway activated by glutamate and potentiated by a PAM.
Experimental Workflow for Calcium Mobilization Assay
The following diagram illustrates the key steps in the fluorescence-based calcium mobilization assay used to determine the potency of mGluR5 PAMs.
Caption: Workflow of the fluorescence-based calcium mobilization assay.
Conclusion
The structure-activity relationship studies of this compound analogs, particularly the VU0092273 series, provide valuable insights into the chemical features that govern the potency and selectivity of mGluR5 positive allosteric modulators. The optimization from VU0092273 to VU0360172 demonstrates the importance of systematic modifications to the chemical scaffold to enhance desired pharmacological properties. The experimental protocols and signaling pathway diagrams included in this guide offer a practical framework for researchers working on the discovery and development of novel mGluR5 modulators for the treatment of CNS disorders.
References
A Comparative Analysis of VU0029251 and Mavoglurant: Two Distinct mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent modulators of the metabotropic glutamate receptor 5 (mGluR5), VU0029251 and mavoglurant (also known as AFQ056). Both compounds have been instrumental in elucidating the physiological roles of mGluR5 and have been investigated for their therapeutic potential in various neurological and psychiatric disorders. This document will objectively compare their pharmacological profiles, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound and Mavoglurant
This compound and mavoglurant are both allosteric modulators of mGluR5, a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity, learning, and memory. However, they exhibit distinct pharmacological profiles. Mavoglurant is a potent, non-competitive negative allosteric modulator (NAM) that has been investigated in clinical trials for conditions such as Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3] this compound, on the other hand, is characterized as a partial antagonist of mGluR5. Understanding the nuances of their mechanisms of action and pharmacological effects is crucial for the design of future experiments and the development of novel mGluR5-targeting therapeutics.
Quantitative Data Presentation
The following tables summarize the key in vitro pharmacological parameters for this compound and mavoglurant. It is important to note that the data presented here are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions. Therefore, these values should be interpreted with caution.
Table 1: In Vitro Potency and Binding Affinity of this compound and Mavoglurant
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Rat mGluR5 | Radioligand Binding | Kᵢ | 1.07 µM | [No specific reference found] |
| Rat mGluR5 | Calcium Mobilization | IC₅₀ | 1.7 µM | [No specific reference found] | |
| Mavoglurant | Human mGluR5 | Calcium Mobilization | IC₅₀ | 30 nM | [1][4] |
| Human mGluR5 | [³H]MPEP Displacement | Kᵢ | 35.6 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these mGluR5 modulators are provided below.
Radioligand Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human or rat mGluR5 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]MPEP (a well-characterized mGluR5 NAM).
-
Test compounds: this compound or mavoglurant.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound or mavoglurant) in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor (e.g., 10 µM MPEP for non-specific binding) or the test compound dilution.
-
50 µL of [³H]MPEP at a concentration close to its Kd (typically 1-5 nM).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Glutamate-Induced Calcium Mobilization)
Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing the human or rat mGluR5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
L-glutamate.
-
Test compounds: this compound or mavoglurant.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed HEK293-mGluR5 cells into the microplates and grow to confluency.
-
-
Dye Loading:
-
Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compound (this compound or mavoglurant) to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a submaximal concentration (EC₈₀) of L-glutamate into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the vehicle-treated control wells.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway and Modulation
The following diagram illustrates the canonical mGluR5 signaling pathway and the distinct mechanisms of action of a partial antagonist (this compound) and a negative allosteric modulator (mavoglurant).
mGluR5 Signaling Cascade and Modulation by this compound and Mavoglurant.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for the comparative analysis of this compound and mavoglurant.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of VU0029251
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of VU0029251, a combustible and irritant compound.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information.
| Hazard Classification | Description |
| Physical Hazards | Combustible Liquid (Hazard Statement: H227)[1] |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
| HMIS Rating | Health: 2, Flammability: 2, Physical: 0[1] |
| NFPA Rating | Health: 2, Fire: 2, Reactivity: 0[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.
-
Respiratory Protection: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.
1. Waste Collection and Storage:
- Collect surplus and non-recyclable this compound solutions in a suitable, closed container.
- The container must be in good condition and compatible with the chemical.
- Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
- Store the waste container in a designated satellite accumulation area near the point of generation.
- Keep the container tightly closed except when adding waste.
2. Segregation of Waste:
- Segregate the this compound waste from other hazard classes, such as acids and bases.
3. Arranging for Disposal:
- Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.
- Provide the waste disposal company with the safety data sheet (SDS) for this compound.
4. Disposal of Contaminated Materials:
- Dispose of contaminated packaging and gloves as unused product in accordance with applicable laws and good laboratory practices.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for VU0029251
Disclaimer: A specific Safety Data Sheet (SDS) for VU0029251 (CAS No. 330819-85-7) was not publicly available at the time of this document's creation. The following guidance is based on general best practices for handling novel research chemicals of unknown toxicity. This information is intended to supplement, not replace, a formal risk assessment and the judgment of a trained laboratory professional. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides essential safety and logistical information for the handling of this compound, a partial antagonist of metabotropic glutamate receptor 5 (mGluR5). The procedural, step-by-step guidance is designed to answer key operational questions for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
As the specific hazards of this compound are not fully characterized, a cautious approach is mandatory. Assume the compound is hazardous and handle it accordingly. The recommended personal protective equipment is outlined below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Minimum Requirement | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be ANSI Z87.1 compliant. Use goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for handling small quantities of powdered chemicals. Always check for tears or punctures before use. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against incidental contact. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95) or work in a chemical fume hood if creating aerosols or handling larger quantities. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: A standard workflow for the safe handling of this compound in a laboratory setting.
Detailed Protocol:
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Put on all required PPE as detailed in Table 1.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
If preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Cleanup:
-
After use, decontaminate all surfaces with an appropriate solvent and then wipe down with a detergent solution.
-
All disposable materials that have come into contact with this compound should be considered chemical waste.
-
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, bench paper, and any unused compound. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes any solutions containing this compound. Do not dispose of down the drain. |
| Sharps | Puncture-proof sharps container | Includes needles or other contaminated sharp objects. |
Disposal Workflow
Caption: A simplified workflow for the proper disposal of waste contaminated with this compound.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste pickup schedules and procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Table 3: First-Aid and Emergency Measures
| Exposure Type | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
